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(R)-1-(5-Methylpyridin-2-YL)ethan-1-amine Documentation Hub

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  • Product: (R)-1-(5-Methylpyridin-2-YL)ethan-1-amine

Core Science & Biosynthesis

Foundational

Chemical properties of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine

Technical Whitepaper: (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine as a Versatile Chiral Synthon Executive Summary (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine is a high-value chiral building block extensively utilized in the...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine as a Versatile Chiral Synthon

Executive Summary (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine is a high-value chiral building block extensively utilized in the synthesis of small-molecule inhibitors targeting kinases (e.g., CHK1, CDK4/6) and GPCRs. Its structural uniqueness lies in the alpha-chiral amine positioned adjacent to a 5-methyl-substituted pyridine ring. This motif offers dual functionality: the pyridine nitrogen serves as a hydrogen bond acceptor or metal chelator, while the chiral primary amine provides a vector for stereoselective amide coupling or reductive amination. This guide delineates its physicochemical profile, asymmetric synthesis routes, and critical handling protocols to maintain enantiomeric excess (% ee) during drug development.

Physicochemical Profile & Specifications

The chemical behavior of this molecule is governed by the electronic interplay between the electron-deficient pyridine ring and the nucleophilic aliphatic amine.

Table 1: Core Chemical Specifications

PropertySpecification / ValueTechnical Note
IUPAC Name (1R)-1-(5-methylpyridin-2-yl)ethan-1-amineStereocenter at C1 (benzylic-like position).
CAS Number 885277-04-3 (racemic); 1417656-45-1 (S-HCl)(R)-isomer is the specific enantiomer of interest for select pharmacophores.
Molecular Formula C₈H₁₂N₂MW: 136.19 g/mol
Physical State Colorless to pale yellow liquidHygroscopic; absorbs CO₂ from air (carbamate formation).
Basicity (pKa) N(Py) ≈ 5.8; N(Amine) ≈ 8.85-Me group donates electron density, slightly raising Py-N pKa vs. unsubstituted pyridine.
Solubility High: MeOH, DCM, DMSO, WaterLipophilicity (LogP ≈ 0.8) allows extraction into organic solvents at pH > 10.
Chiral Stability Sensitive to racemization at T > 80°CBenzylic-like proton is acidic; avoid strong bases (e.g., NaH) with heat.

Synthetic Architecture: Asymmetric Routes

To access the (R)-enantiomer with high optical purity (>98% ee), two primary methodologies are employed: Biocatalytic Transamination (Green Route) and Chemical Auxiliary Synthesis (Ellman’s Sulfinamide).

Biocatalytic Transamination (Preferred for Scale-up)

This route utilizes an (R)-selective


-transaminase to convert the prochiral ketone directly to the amine. It avoids heavy metal catalysts and operates under mild aqueous conditions.
Ellman’s Auxiliary Approach (Preferred for R&D)

Condensation of the ketone with (R)-tert-butanesulfinamide yields a chiral ketimine, which undergoes diastereoselective reduction.

Figure 1: Comparative Synthetic Workflows

SynthesisRoutes cluster_Bio Route A: Biocatalysis ((R)-Selective) cluster_Chem Route B: Ellman Auxiliary Ketone Precursor: 1-(5-Methylpyridin-2-yl) ethanone Transaminase Enzyme: (R)-Transaminase Donor: Isopropylamine Cofactor: PLP Ketone->Transaminase Sulfinamide Reagent: (R)-t-Bu-Sulfinamide Cat: Ti(OEt)4 Ketone->Sulfinamide Product Target: (R)-1-(5-Methylpyridin-2-yl) ethan-1-amine Transaminase->Product >99% ee One Step Imine Intermediate: Chiral N-Sulfinyl Imine Sulfinamide->Imine Reduction Reductant: L-Selectride (Diastereoselective) Imine->Reduction Hydrolysis Acid Hydrolysis (HCl/MeOH) Reduction->Hydrolysis Hydrolysis->Product ~95% ee Multi-step

Caption: Route A offers single-step efficiency with high stereocontrol. Route B is robust for laboratory-scale analog generation.

Chemical Reactivity & Functionalization[1]

The molecule possesses two nucleophilic nitrogen centers. Selective functionalization of the aliphatic amine without affecting the pyridine ring is the standard requirement in medicinal chemistry.

Nucleophilic Hierarchy
  • Primary Amine (Aliphatic): Most nucleophilic (pKa ~8.8). Reacts rapidly with acyl chlorides, isocyanates, and activated esters.

  • Pyridine Nitrogen (Aromatic): Less nucleophilic (pKa ~5.8). Can act as a Lewis base catalyst or form N-oxides if treated with strong oxidants (e.g., mCPBA).

Critical Reaction Protocols
  • Amide Coupling: Use mild coupling agents (HATU/DIPEA) in DMF/DCM. Avoid high temperatures to prevent racemization via enolization of the activated amide intermediate.

  • Reductive Amination: When reacting with aldehydes, use NaBH(OAc)₃ in DCE. The pyridine nitrogen may catalyze the imine formation, accelerating the reaction.

  • Metal Catalysis (Pd/Cu): The pyridine ring can act as a directing group or a catalyst poison. If performing Buchwald-Hartwig couplings on the amine, the pyridine N may chelate the Pd-catalyst. Mitigation: Use bidentate ligands (e.g., BINAP, Xantphos) that outcompete the pyridine for the metal center.

Figure 2: Reactivity & Protection Strategy

Reactivity cluster_Pathways Functionalization Pathways Start (R)-1-(5-Methylpyridin-2-yl) ethan-1-amine Amide Amide Coupling (R-COOH + HATU) Start->Amide Fast (Nucleophilic Attack) Reduct Reductive Amination (R-CHO + NaBH(OAc)3) Start->Reduct Controlled (Imine Reduction) Oxidation N-Oxidation (mCPBA) Start->Oxidation Slow (Requires Strong Oxidant) Outcome1 Chiral Amide (Kinase Inhibitor Core) Amide->Outcome1 Outcome2 Secondary Amine (Increased Lipophilicity) Reduct->Outcome2 Outcome3 Pyridine N-Oxide (Metabolite/Prodrug) Oxidation->Outcome3

Caption: The aliphatic amine is the primary reactive site. N-oxidation is a secondary pathway usually avoided unless intended.

Chiral Integrity & Storage

Maintaining the (R)-configuration is critical, as the (S)-enantiomer often exhibits significantly reduced biological potency (eutomer vs. distomer).

  • Racemization Risk: The C-H bond at the chiral center is benzylic to the pyridine ring. While the methyl group at position 5 exerts an electronic effect, the pyridine ring itself stabilizes the carbanion intermediate if a strong base removes the proton.

    • Protocol: Avoid using bases like NaH, LDA, or t-BuOK. Use non-nucleophilic organic bases (DIPEA, TEA) or weak inorganic bases (K₂CO₃).

  • Storage: Store as the HCl or tartrate salt to prevent air oxidation and carbamate formation.

    • Temp: 2–8°C.

    • Atmosphere: Argon or Nitrogen blanket.

Applications in Drug Discovery[1][2][3][4][5]

This scaffold is a pharmacophore "privileged structure" in oncology.

  • Kinase Inhibition (CHK1, CDK): The pyridine nitrogen often forms a critical hydrogen bond with the hinge region of the kinase ATP-binding pocket. The chiral methyl group directs the rest of the molecule into the hydrophobic back-pocket, enforcing selectivity.

  • Case Study (CHK1 Inhibitors): In the development of Checkpoint Kinase 1 (CHK1) inhibitors, the (R)-isomer of pyridine-ethanamine derivatives showed >100-fold selectivity over the (S)-isomer due to steric clashes of the methyl group in the (S)-configuration within the enzyme active site.

References

  • PubChem. 1-(pyridin-2-yl)ethan-1-amine Compound Summary. National Library of Medicine. Link

  • Li, G., et al. (2019). Discovery of novel CHK1 inhibitors for hematologic malignancies.[1] European Journal of Medicinal Chemistry. Link

  • Tranmer, G.K., et al. (2015).[2] Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules.[3][4][5][2][6][7] Link

  • Chem-Impex. 1-(5-Methylpyridin-2-yl)ethylamine Product Data.Link

  • Alfa Chemistry. pKa Values of Amines and Cyclic Nitrogen Compounds.Link

Sources

Exploratory

Molecular weight and formula of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine

Content Type: Technical Monograph / Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine is a high-value chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

(R)-1-(5-Methylpyridin-2-yl)ethan-1-amine is a high-value chiral building block (synthon) extensively utilized in the synthesis of pharmaceutical agents targeting kinase pathways and G-protein coupled receptors (GPCRs). Distinguished by its electron-deficient pyridine ring and a chiral


-methyl amine handle, it serves as a critical "hinge-binding" motif in small molecule inhibitors.

This guide provides a definitive technical analysis of the (R)-enantiomer, focusing on its physicochemical properties, validated asymmetric synthesis protocols, and analytical characterization standards required for GMP-compliant workflows.

Physicochemical Specifications

The following data aggregates experimentally validated properties for the free base and its common hydrochloride salt.

PropertySpecificationNotes
IUPAC Name (1R)-1-(5-methylpyridin-2-yl)ethan-1-amine
Common Name (R)-

,5-Dimethyl-2-pyridinemethanamine
Molecular Formula

Free Base
Molecular Weight 136.19 g/mol Free Base
Molecular Weight (HCl) 172.66 g/mol Monohydrochloride salt
CAS Number (Racemate) 885277-04-3
CAS Number ((S)-HCl) 1417656-45-1Reference for enantiomer
Chirality (R)-EnantiomerDextrorotatory (+) in most polar solvents (verify experimentally)
Appearance Colorless to pale yellow oilHygroscopic; darkens on air exposure
Solubility Soluble in MeOH, DCM, DMSOSparingly soluble in hexanes
pKa ~8.5 (Amine), ~3.0 (Pyridine N)Estimated values

Synthetic Methodology: Asymmetric Construction

The synthesis of the enantiopure (R)-isomer requires high-fidelity stereocontrol to avoid difficult chiral resolutions later in the drug development pipeline. The industry-standard approach utilizes Ellman’s Sulfinamide Auxiliaries to induce diastereoselectivity.

Protocol A: Diastereoselective Addition (Ellman Route)

This route ensures high enantiomeric excess (


) and is scalable for kilogram-batch production.

Mechanism:

  • Condensation: 5-Methylpyridine-2-carboxaldehyde condenses with (S)-(-)-tert-butanesulfinamide.

  • Grignard Addition: Methylmagnesium bromide (MeMgBr) adds to the chiral imine. The (S)-sulfinyl group directs the nucleophile to the Re-face via a six-membered chelated transition state, yielding the (R)-amine configuration.

  • Deprotection: Acidic hydrolysis removes the auxiliary.

Step-by-Step Workflow:
  • Imine Formation:

    • Charge a reactor with 5-methylpyridine-2-carboxaldehyde (1.0 equiv) and (S)-(-)-2-methyl-2-propanesulfinamide (1.1 equiv).

    • Add

      
       (2.0 equiv) in dry THF. Stir at RT for 12–18 h.
      
    • Checkpoint: Monitor disappearance of aldehyde via TLC/LC-MS.

    • Quench with brine, filter titanium salts, and concentrate to yield the chiral N-sulfinyl imine.

  • Stereoselective Alkylation:

    • Dissolve the imine in anhydrous

      
       or Toluene. Cool to 
      
      
      
      .
    • Add MeMgBr (3.0 M in ether, 2.0 equiv) dropwise.

    • Critical: Maintain temperature below

      
       to preserve the chelation-controlled transition state.
      
    • Warm slowly to RT over 4 hours.

  • Hydrolysis:

    • Treat the resulting sulfinamide intermediate with 4M HCl in Dioxane/MeOH.

    • Stir for 1 hour to cleave the N-S bond.

    • Basify with NaOH to extract the free base or precipitate as the HCl salt.

Visualization of Synthetic Pathway

The following diagram illustrates the stereochemical logic using the Ellman auxiliary.

EllmanSynthesis Aldehyde 5-Methylpyridine- 2-carboxaldehyde Imine (S,E)-N-Sulfinyl Imine (Chiral Intermediate) Aldehyde->Imine Ti(OEt)4, THF Condensation Auxiliary (S)-tert-Butanesulfinamide (Chiral Auxiliary) Auxiliary->Imine Transition Chelated Transition State (Mg Coordination) Imine->Transition MeMgBr, -78°C ProtectedAmine (S,R)-Sulfinamide Adduct (Diastereomerically Pure) Transition->ProtectedAmine Re-face Attack FinalProduct (R)-1-(5-Methylpyridin-2-yl) ethan-1-amine (>98% ee) ProtectedAmine->FinalProduct HCl/MeOH Hydrolysis

Figure 1: Stereoselective synthesis of the (R)-enantiomer via (S)-tert-butanesulfinamide mediation.

Analytical Characterization & Validation

To certify the identity and purity of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine, the following analytical controls are mandatory.

A. Nuclear Magnetic Resonance (NMR)
  • 1H NMR (400 MHz, CDCl3):

    • 
       8.35 (d, 1H, Py-H6) – Characteristic downfield shift of 
      
      
      
      -proton.
    • 
       7.45 (dd, 1H, Py-H4).
      
    • 
       7.15 (d, 1H, Py-H3).
      
    • 
       4.15 (q, 1H, CH -NH2) – The chiral center proton.
      
    • 
       2.30 (s, 3H, Ar-CH3 ).
      
    • 
       1.40 (d, 3H, CH-CH3 ).
      
B. Chiral HPLC Method

Differentiation from the (S)-enantiomer requires a polysaccharide-based chiral stationary phase.

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5

    
    m).
    
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: The enantiomers typically separate with

    
    . (Note: Run a racemic standard to establish retention times).
    
C. Absolute Configuration Determination

While optical rotation (


) provides a quick check, it is concentration and solvent-dependent.
  • Primary Method: X-ray crystallography of the HCl salt or a derivative (e.g., Mosher's amide).

  • Secondary Method: Compare retention time with a known standard of the (S)-isomer (CAS 1417656-45-1). If the synthesized product elutes at a different time than the (S)-standard, it is the (R)-isomer.

Safety & Handling Protocol

Hazard Classification:

  • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

  • Acute Toxicity: Harmful if swallowed or inhaled (typical for pyridine derivatives).

Storage & Stability:

  • Hygroscopic: Store under inert atmosphere (Nitrogen or Argon).

  • Temperature: Refrigerate (

    
    ) to prevent oxidation of the amine.
    
  • Shelf Life: 12 months if sealed and desiccated.

References

  • Ellman, J. A., et al. (1999). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Accounts of Chemical Research. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

  • PubChem. (2025). "1-(5-Methylpyridin-2-yl)ethanamine Compound Summary." National Library of Medicine. Link

  • Chem-Impex. (2025). "1-(5-Methylpyridin-2-yl)ethylamine Product Data." Chem-Impex International. Link

  • Sigma-Aldrich. (2025). "Ellman's Sulfinamides: Versatile Chiral Auxiliaries."[1] Merck KGaA. Link

Sources

Foundational

Technical Procurement & Validation Guide: (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine

Executive Summary (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine is a privileged chiral scaffold often utilized in the synthesis of kinase inhibitors and GPCR ligands. Its sourcing presents a specific challenge: the market is...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-(5-Methylpyridin-2-yl)ethan-1-amine is a privileged chiral scaffold often utilized in the synthesis of kinase inhibitors and GPCR ligands. Its sourcing presents a specific challenge: the market is dominated by the racemic mixture (CAS 885277-04-3) and the (S)-enantiomer (often available as the HCl salt, CAS 1417656-45-1).

Procuring the (R)-enantiomer with high optical purity (>98% ee) requires a distinct validation strategy to distinguish between chemical resolution grades (variable ee%) and biocatalytic grades (high ee%). This guide outlines the technical specifications, synthesis-dependent impurity profiles, and a self-validating Quality Control (QC) protocol to ensure downstream experimental success.

Part 1: The Chemical Entity & Critical Quality Attributes (CQA)

Understanding the specific isomerism is non-negotiable. Many "stock" listings are racemic. You must verify the stereochemistry explicitly.

AttributeSpecificationTechnical Note
Chemical Name (R)-1-(5-Methylpyridin-2-yl)ethan-1-amineAlso referred to as (R)-1-(5-methyl-2-pyridyl)ethylamine
Racemic CAS 885277-04-3Warning: Most common commercial listing.
(S)-Isomer CAS 1417656-45-1 (HCl salt)The "wrong" enantiomer is often more available.
(R)-Isomer Availability Custom / Resolution RequiredOften listed under racemic CAS with "Enantiopure" flag.
Molecular Weight 136.19 g/mol (Free Base)172.65 g/mol (HCl Salt) - Check salt form!
pKa ~8.5 - 9.0 (Amine)Pyridine nitrogen is less basic (~5.2).
Storage 2-8°C, Inert AtmosphereHygroscopic; absorbs CO₂ from air (carbamate formation).

Part 2: Synthesis Routes & Impurity Profiling

The method of manufacture dictates the impurity profile. You must ask the supplier: "Was this made via chemical resolution or biocatalysis?"

Route A: Biocatalytic Transamination (Preferred)

Modern CROs (e.g., Enamine, WuXi) utilize ω-transaminases to convert the corresponding ketone directly to the chiral amine.

  • Pros: Ultra-high enantiomeric excess (>99% ee).[1]

  • Cons: Potential for residual enzymes (protein) or cofactor (PLP) contamination.

  • Key Impurity: Unreacted ketone (easy to remove).

Route B: Chemical Resolution (Legacy)

Racemic amine is reacted with a chiral acid (e.g., L-Tartaric acid) to form diastereomeric salts, which are separated by crystallization.

  • Pros: Low cost, scalable.

  • Cons: "Eutomer" leakage. It is difficult to get >98% ee without multiple recrystallizations.

  • Key Impurity: Residual resolving agent (Tartaric/Mandelic acid) and the (S)-enantiomer (1-5%).

Visualization: Synthesis & Impurity Origin

SynthesisPathways cluster_impurities Impurity Risks Ketone Precursor: 1-(5-methylpyridin-2-yl)ethanone Racemic Racemic Amine (CAS 885277-04-3) Ketone->Racemic Reductive Amination Transaminase Biocatalysis (ω-Transaminase + PLP) Ketone->Transaminase Amine Donor Resolution Chemical Resolution (Chiral Acid Salt) Racemic->Resolution + Tartaric Acid PureR (R)-Amine (>99% ee) Transaminase->PureR Direct Route Protein Residual Protein/PLP Transaminase->Protein EnrichedR (R)-Amine (90-95% ee) Resolution->EnrichedR Salt Break S_isomer (S)-Isomer (1-5%) Resolution->S_isomer Recryst Recrystallization (Yield Loss) EnrichedR->Recryst Purification FinalR (R)-Amine (>98% ee) Recryst->FinalR High Cost

Caption: Comparison of Biocatalytic (Green) vs. Chemical Resolution (Yellow) pathways. Biocatalysis offers superior direct purity, while resolution carries a higher risk of enantiomeric impurity.

Part 3: Supplier Evaluation Framework

Do not rely on the "Add to Cart" button for this molecule. Use a tiered approach.

Tier 1: Primary Manufacturers (Preferred)

Examples: Enamine, Chem-Impex, WuXi AppTec.

  • Characteristics: Can provide a batch-specific H-NMR and Chiral HPLC trace before shipment.

  • Action: Request the "Chiral Method Validation" report.

Tier 2: Aggregators (Risky)

Examples: General "Mol-Search" hits.

  • Characteristics: Often list the racemic CAS with a generic "(R)-" label.

  • Risk: High probability of receiving the racemate or low-ee material.

  • Action: Require a Certificate of Analysis (CoA) before purchase order.

Sourcing Decision Logic

SourcingLogic Start Need (R)-Isomer CheckCAS Check CAS listed Start->CheckCAS IsRacemic Is it 885277-04-3? CheckCAS->IsRacemic AskData Request Batch CoA + Chiral Trace IsRacemic->AskData Yes (Common) Custom Request Custom Synthesis (Biocatalytic) IsRacemic->Custom No (Unlisted) VerifyMethod Verify Method: Is it Chiral Column? AskData->VerifyMethod Reject REJECT SUPPLIER (Likely Racemic) VerifyMethod->Reject No (C18 used) Approve APPROVE (Tier 1) VerifyMethod->Approve Yes (AD-H/IG used)

Caption: Decision tree for vetting suppliers. Note that listing the racemic CAS is common practice for chiral variants; the critical filter is the Chiral HPLC data.

Part 4: Incoming Quality Control (IQC) - The Self-Validating System

Upon receipt, you must validate the material. A standard C18 HPLC run is insufficient as it will not separate enantiomers.

Protocol 1: Identity & Salt Form (H-NMR)
  • Solvent: DMSO-d6 or CDCl₃.

  • Key Signal: Look for the methyl doublet at ~1.4 ppm (CH-CH3 ) and the quartet at ~4.0 ppm (CH -NH2).

  • Validation: If the integration of the aromatic protons (pyridine ring) vs. the ethyl group is off, check for HCl salt (hygroscopic water weight) or residual resolving agents (tartaric acid signals at ~4.3 ppm).

Protocol 2: Chiral HPLC (Mandatory)

This is the "Self-Validating" step. You must prove the peak is the (R)-isomer.

Method Parameters:

  • Column: Daicel Chiralpak AD-H or IG (5 µm, 4.6 x 250 mm). These amylose-based columns are superior for pyridyl amines.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA)

    • Ratio: 90 : 10 : 0.1

    • Note: DEA is critical. Without a basic modifier, the amine will streak/tail due to interaction with silanols.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Temperature: 25°C.

Validation Logic:

  • Inject Sample: Expect single peak.

  • Spike Test: Mix your sample with a small amount of the Racemic standard (CAS 885277-04-3, cheap and easy to buy).

  • Result:

    • Pass: You see two distinct peaks (the spike appears as a new peak or increases the small impurity peak).

    • Fail: The spike perfectly co-elutes, increasing the main peak area only (ambiguous), OR you see a single broad peak (method failed to resolve).

Protocol 3: Mosher's Amide Analysis (Alternative)

If Chiral HPLC is unavailable, derivatize with (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride).

  • React amine with (S)-Mosher's chloride.

  • Run F-NMR (Fluorine NMR).

  • Diastereomers will show distinct CF3 signals. Integration gives the ee%.

References

  • PubChem. 2-(5-methylpyridin-2-yl)ethan-1-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • MDPI. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (2018). Available at: [Link]

  • Phenomenex. Chiral HPLC Separations Guide. (Technical Guide). Available at: [Link]

Sources

Exploratory

Topic: Price and Cost Structure Analysis for Research-Grade (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine is a chiral building block of significant interest in pharmaceutical and agro...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-1-(5-Methylpyridin-2-yl)ethan-1-amine is a chiral building block of significant interest in pharmaceutical and agrochemical research. Its utility as a key intermediate stems from the stereospecific interactions its derivatives can achieve with biological targets. However, for researchers and procurement managers, budgeting for this reagent can be challenging due to a complex array of factors that dictate its market price. This guide provides an in-depth analysis of the cost structure and price trends for research-grade (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine. We will deconstruct the key drivers of its cost, from the inherent premium associated with chirality to the specific synthetic routes employed in its manufacture, providing a comprehensive view for strategic sourcing and research planning.

Introduction: The Significance of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine in Research

(R)-1-(5-Methylpyridin-2-yl)ethan-1-amine belongs to the class of chiral pyridylethylamines, which are pivotal structural motifs in a multitude of biologically active compounds. The pyridine ring offers versatile handles for chemical modification, while the chiral ethylamine side chain is crucial for establishing precise three-dimensional orientations within target protein binding pockets. This specific enantiomer is utilized as a key intermediate in the synthesis of novel therapeutics, particularly in areas like neurology and oncology, where stereochemistry dictates efficacy and specificity.[1] Its application extends to the development of advanced agrochemicals and specialty materials, making it a valuable compound for a wide range of scientific endeavors.[1]

Core Factors Influencing Price

The price of research-grade chiral amines is not arbitrary; it is a direct reflection of the chemical complexity, resources, and quality control required for their production. Understanding these factors is essential for appreciating the value and cost of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine.

The Chirality Premium: Why Enantiopure Amines are Costly

The most significant cost driver is the compound's stereochemical purity. While a racemic mixture (containing both R and S enantiomers) is relatively straightforward to synthesize, isolating a single enantiomer in high purity (high enantiomeric excess, or % ee) is a technically demanding process. Regulatory bodies increasingly mandate the use of single-enantiomer drugs due to their superior pharmacological profiles, which drives demand for optically pure building blocks like the target amine.[2] This demand, coupled with the technical challenges of production, creates a substantial price difference, often an order of magnitude or more, between the racemic mixture and the single enantiomer.

Synthesis Route and Manufacturing Complexity

The choice of synthetic strategy is a primary determinant of the final cost. Several routes exist, each with its own economic profile.

  • Asymmetric Synthesis: This is the most elegant and increasingly cost-effective approach. Direct Asymmetric Reductive Amination (DARA) of the corresponding ketone (1-(5-methylpyridin-2-yl)ethanone) using a chiral catalyst can produce the desired (R)-amine directly.[3] The cost here is heavily influenced by the price and efficiency (turnover number) of the chiral catalyst, which often contains expensive precious metals like ruthenium or rhodium.[3]

  • Biocatalysis: The use of enzymes, such as transaminases or amine dehydrogenases, offers a green and highly selective alternative.[4][5] These methods can achieve very high enantiomeric excess under mild conditions. However, the primary cost bottleneck is the price of the enzyme itself.[4][6] The overall economic viability depends on the enzyme's activity, stability, and potential for reuse.

  • Chiral Resolution: This classical approach involves synthesizing the racemic amine and then separating the enantiomers using a chiral resolving agent. This method adds steps to the overall process and sacrifices at least 50% of the material (the undesired enantiomer), making it less atom-economical and often more expensive for large-scale production.

The technical complexity, requirement for specialized equipment, and stringent quality control associated with these methods contribute significantly to the elevated production costs compared to simpler, achiral molecules.[2]

Raw Material Availability and Cost

The cost of the primary starting material, 1-(5-methylpyridin-2-yl)ethanone (CAS: 5308-63-4), is a foundational component of the final price. The market price for this precursor can fluctuate based on the scale of demand and the efficiency of its own manufacturing process. As of early 2026, prices for research quantities of this ketone are readily available from major suppliers.[7]

Purity, Analysis, and Scale

For research and drug development, purity is paramount. Achieving high chemical purity (typically >95%) and high enantiomeric purity (>99% ee) requires extensive purification, such as column chromatography or crystallization. Furthermore, each batch must be validated using sophisticated analytical techniques, including NMR spectroscopy and, crucially, chiral High-Performance Liquid Chromatography (HPLC) to confirm the enantiomeric excess. The cost of these analytical processes is factored into the final price.

Finally, the scale of production plays a role. Small, research-grade quantities (e.g., 100 mg to 1 g) are disproportionately more expensive than bulk quantities due to fixed costs associated with synthesis, purification, and quality control for each batch.

Current Market Pricing Analysis

Direct historical price trend data for research-grade (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine is not publicly aggregated. However, we can construct a clear picture of the cost structure by examining current market prices for the racemic mixture and the corresponding (S)-enantiomer, which serves as an excellent proxy for the (R)-enantiomer's pricing.

CompoundFormSupplier ExamplePurityPrice (per gram)
1-(5-Methylpyridin-2-yl)ethylamineRacemic MixtureChem-Impex≥ 95%~$510.02
(S)-1-(5-methylpyridin-2-yl)ethan-1-amineHydrochloride SaltChemShuttle95%~$1550.00
(Note: Prices are based on listed catalog values as of early 2026 for small, research-grade quantities and are subject to change. The price for the (R)-enantiomer is expected to be in a similar range to the (S)-enantiomer.)[1][8]

This data clearly illustrates the "chirality premium," with the enantiomerically pure salt being approximately three times more expensive per gram than the racemic free base.

Visualization of Price Influencers

The following diagram illustrates the interconnected factors that determine the final price of research-grade (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine.

Price_Factors cluster_synthesis Synthesis & Production Costs cluster_market Market Dynamics Raw_Materials Raw Material Cost (e.g., 2-acetyl-5-methylpyridine) Synthesis_Route Synthesis Route (Asymmetric vs. Resolution) Raw_Materials->Synthesis_Route Final_Price Final Research-Grade Price of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine Raw_Materials->Final_Price Catalyst_Cost Catalyst / Enzyme Cost Synthesis_Route->Catalyst_Cost Purification Purification & Analysis (e.g., Chiral HPLC) Synthesis_Route->Purification Catalyst_Cost->Final_Price Purification->Final_Price Demand Pharmaceutical R&D Demand Demand->Final_Price Regulatory Regulatory Standards (Single-Enantiomer Drugs) Regulatory->Demand Supply_Chain Supply Chain Complexity Supply_Chain->Final_Price

Caption: Key factors influencing the price of chiral pyridylethylamines.

Future Outlook and Price Projections

The market for chiral amines is projected to grow, with a compound annual growth rate (CAGR) of approximately 7.5% forecasted from 2026 to 2032.[2] This growth is largely driven by the expanding pharmaceutical industry and the increasing regulatory emphasis on enantiopure drugs.[2]

For (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine, we can project the following trends:

  • Sustained Demand: Demand for this and similar chiral building blocks will remain strong, exerting upward pressure on prices.

  • Technological Counter-pressure: Advances in catalysis, particularly in biocatalysis and more efficient asymmetric metal catalysis, are expected to improve manufacturing efficiency.[2][3] Innovations that lower catalyst loading or utilize less expensive catalytic systems could mitigate sharp price increases.

  • Price Stabilization: In the medium term (3-5 years), the price is likely to increase, but potentially at a rate slower than the overall market growth, as manufacturing processes become more refined and competitive. For researchers, this means that while the compound will remain a significant budget item, catastrophic price spikes are unlikely barring major supply chain disruptions.

Methodology Spotlight: Representative Protocol for Asymmetric Reductive Amination

To provide practical insight, the following is a representative, generalized protocol for the synthesis of a chiral amine via Direct Asymmetric Reductive Amination (DARA), based on modern synthetic methodologies.[3]

Objective: To synthesize (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine from 1-(5-methylpyridin-2-yl)ethanone.

Materials:

  • 1-(5-methylpyridin-2-yl)ethanone (1.0 eq)

  • Chiral Ruthenium Catalyst (e.g., Ru(OAc)₂(S)-BINAP) (0.01-0.05 eq)

  • Ammonium Source (e.g., Ammonium trifluoroacetate) (1.5-2.0 eq)

  • Hydrogen Gas (H₂) Source (pressure reactor)

  • Anhydrous Solvent (e.g., Methanol or Dichloromethane)

Step-by-Step Protocol:

  • Reactor Setup: A high-pressure reactor is charged with a magnetic stir bar, 1-(5-methylpyridin-2-yl)ethanone, the chiral ruthenium catalyst, and the ammonium source.

  • Inert Atmosphere: The reactor is sealed and purged several times with an inert gas (e.g., Argon or Nitrogen) to remove all oxygen.

  • Solvent Addition: Anhydrous solvent is added via syringe.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to the specified pressure (e.g., 0.8 MPa).[3]

  • Reaction: The reaction mixture is stirred vigorously at a set temperature (e.g., 40-60°C) for the required duration (e.g., 12-24 hours), during which the ketone is converted to the chiral amine.

  • Workup: After cooling and careful depressurization, the solvent is removed under reduced pressure. The residue is dissolved in a suitable solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., NaHCO₃) to remove the ammonium salt.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure (R)-amine.

  • Analysis: The final product's identity and chemical purity are confirmed by ¹H NMR and ¹³C NMR. The enantiomeric excess (% ee) is determined by chiral HPLC analysis.

This protocol illustrates the multi-step, controlled process required, justifying the cost associated with the final, validated product.

Conclusion

The price of research-grade (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine is a composite of several well-defined factors. The intrinsic value of its single, defined stereochemistry, coupled with the complex and resource-intensive nature of its synthesis and purification, establishes a significant "chirality premium." For researchers and drug developers, understanding these cost drivers—from the price of the starting ketone to the choice of an asymmetric catalyst—is crucial for accurate budgeting and strategic planning. While strong demand from the pharmaceutical sector will continue to support current price levels, ongoing innovations in synthetic chemistry hold the promise of enhancing manufacturing efficiency, which may help stabilize costs in the long term.

References

[2] Vertex AI Search. (2025). Chiral Amines Market Size, Share, Trends & Forecast. [1] Chem-Impex. (n.d.). 1-(5-Methylpyridin-2-yl)ethylamine. Retrieved February 17, 2026. [4] MDPI. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. [8] ChemShuttle. (n.d.). (S)-1-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride. Retrieved February 17, 2026. [5] MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [6] ResearchGate. (2025). (PDF) Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. [3] ACS Publications. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. [9] AChemBlock. (2026). 1-(5-methylpyridin-2-yl)ethanone 95%. Sigma-Aldrich. (n.d.). 1-(5-Methylpyridin-2-yl)ethanone. Retrieved February 17, 2026. [10] Global Market Analysis Report. (2025). Chiral Amino Alcohols Market. [7] Santa Cruz Biotechnology. (n.d.). 1-(5-Methyl-pyridin-2-yl)ethanone. Retrieved February 17, 2026.

Sources

Foundational

Structure-Activity Relationship of Chiral Pyridine Ethanamines

This guide details the structure-activity relationship (SAR) of chiral pyridine ethanamines, focusing on their pharmacological role as histamine receptor modulators (specifically H3 antagonists/inverse agonists and H1 ag...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure-activity relationship (SAR) of chiral pyridine ethanamines, focusing on their pharmacological role as histamine receptor modulators (specifically H3 antagonists/inverse agonists and H1 agonists).

Technical Guide for Medicinal Chemists & Pharmacologists

Executive Summary

Pyridine ethanamines, exemplified by betahistine (N-methyl-2-(pyridin-2-yl)ethan-1-amine), represent a critical scaffold in neuropharmacology. While the parent compound betahistine is achiral, the introduction of stereogenic centers on the ethyl linker or the terminal amine creates chiral pyridine ethanamines . These modifications drastically alter receptor affinity, selectivity, and metabolic stability.

This guide analyzes how stereochemistry at the


- and 

-positions of the ethyl chain dictates binding modes at Histamine H3 and H1 receptors, transforming weak vasodilators into potent CNS-active agents.

Chemical Space & Core Scaffold

The pharmacophore consists of three distinct regions: the Pyridine Ring (bioisostere of imidazole), the Ethyl Linker (the chiral determinants), and the Terminal Amine (basic center).

The Bioisosteric Shift

Replacing the imidazole ring of histamine with a pyridine ring (as in betahistine) results in:

  • Decreased Potency: Pyridine lacks the tautomeric capability of imidazole, generally reducing hydrogen bond donor/acceptor capacity at the receptor site (

    
     shifts from nM to 
    
    
    
    M range).
  • Increased Bioavailability: The pyridine ring is less susceptible to rapid enzymatic degradation by diamine oxidase (DAO) compared to imidazole, enhancing oral bioavailability and CNS penetration.

Chiral Centers

Chirality is introduced via alkylation of the ethyl chain:

  • 
    -Substitution:  Branching at the carbon adjacent to the amine.
    
  • 
    -Substitution:  Branching at the carbon adjacent to the pyridine ring.
    

Detailed Structure-Activity Relationship (SAR)

The Ethyl Linker: Stereochemical Switching

The most critical SAR determinant is the substitution on the ethylene bridge.

ModificationStereochemistryEffect on H3 Receptor ActivityEffect on H1 Receptor Activity
Unsubstituted AchiralModerate Antagonist / Inverse AgonistWeak Agonist

-Methyl
(R)-Isomer High Potency Agonist Negligible

-Methyl
(S)-Isomer Low Potency (100-fold loss vs R)Negligible

-Methyl
(R/S)Steric clash often reduces affinityReduced

Mechanistic Insight: The (R)-


-methyl  group mimics the conformation of L-histidine. At the H3 receptor, this methyl group fits into a specific hydrophobic pocket in the transmembrane domain, stabilizing the active conformation (agonism). Conversely, in the pyridine series designed for antagonism, bulky groups or specific stereochemistry at this position can disrupt this stabilization, favoring the inactive state (inverse agonism).
The Terminal Amine
  • Primary Amines (

    
    ):  High affinity but rapid metabolism.
    
  • Secondary Amines (

    
    ):  (e.g., Betahistine). Optimal balance of affinity and metabolic stability.
    
  • Tertiary/Cyclic Amines: Incorporation of the nitrogen into a chiral ring (e.g., (R)-2-methylpyrrolidine ) significantly enhances H3 antagonist potency. The rigid stereochemistry of the pyrrolidine ring orients the lone pair for optimal ionic interaction with the conserved Aspartate residue (Asp3.32) in the receptor.[1]

Pyridine Ring Substitutions
  • Position 2: Essential for ethyl chain attachment to maintain bioisostere fidelity.

  • Position 6: Small alkyl groups here can be tolerated, but bulky groups often clash with the receptor pocket, reducing affinity.

Mechanism of Action: H3 Autoreceptor Blockade

The therapeutic value of these chiral ligands lies in their ability to modulate the Histamine H3 Receptor , a presynaptic autoreceptor.[2]

Pathway Logic:

  • Constitutive Activity: H3 receptors are constitutively active, constantly inhibiting histamine release.

  • Inverse Agonism: Chiral pyridine ethanamines (acting as inverse agonists) bind to the H3 receptor and stabilize the inactive conformation.

  • Disinhibition: This blockade prevents the negative feedback loop.

  • Result: Increased synthesis and release of Histamine, Acetylcholine, and Norepinephrine in the CNS.

H3_Pathway cluster_neuron Presynaptic Neuron Terminal H3R Presynaptic H3 Receptor (Constitutively Active) G_Protein Gi/Go Protein (Inactivated) H3R->G_Protein Prevents Activation Ligand Chiral Pyridine Ethanamine (Inverse Agonist) Ligand->H3R Binds & Stabilizes Inactive State Ca_Channel Voltage-Gated Ca2+ Channels G_Protein->Ca_Channel Relieves Inhibition Vesicles Synaptic Vesicles Ca_Channel->Vesicles Ca2+ Influx Release Neurotransmitter Release (Histamine, ACh, NE) Vesicles->Release Exocytosis

Figure 1: Mechanism of H3 Inverse Agonism leading to neurotransmitter release.

Experimental Protocols

Enantioselective Synthesis (Ellman's Sulfinamide Method)

To study the SAR of chiral pyridine ethanamines, high enantiomeric purity is required. The most robust method utilizes tert-butanesulfinamide as a chiral auxiliary.

Protocol:

  • Condensation: React 2-acetylpyridine with (R)-tert-butanesulfinamide in THF using Ti(OEt)

    
     (2.0 equiv) as a Lewis acid/dehydrating agent. Stir at reflux for 24h.
    
  • Reduction: Cool the resulting sulfinimine to -78°C. Add L-Selectride or NaBH

    
     to reduce the imine diastereoselectively.
    
    • Note: The bulky chiral auxiliary directs the hydride attack, typically yielding diastereomeric ratios (dr) > 95:5.

  • Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane/methanol to cleave the auxiliary, yielding the chiral primary amine hydrochloride salt.

  • N-Methylation (Optional): Perform reductive amination with formaldehyde/formic acid (Eschweiler-Clarke) or Boc-protection/methylation sequences to generate secondary amines like chiral betahistine analogs.

H3 Receptor Radioligand Binding Assay

Purpose: Determine affinity (


) of the synthesized chiral ligands.
  • Membrane Prep: Use HEK-293 cells stably expressing human H3 receptors. Harvest and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Incubation:

    • Total volume: 200

      
      L.
      
    • Radioligand: [

      
      H]-N-
      
      
      
      -methylhistamine (1 nM).
    • Test Compound: 10 concentrations (

      
       to 
      
      
      
      M).
    • Non-specific binding defined by 10

      
      M Thioperamide.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding). Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

References

  • Stereoselectivity of H3 Receptors: Arrang, J. M., et al. (1987). "Highly potent and stereoselective ligands for histamine H3-receptors."[3] Nature.[4] Link

  • Betahistine Pharmacology: Gbahou, F., et al. (2010). "Compared pharmacology of human histamine H3 and H4 receptors: structure-activity relationships of histamine derivatives." British Journal of Pharmacology.[5] Link

  • Enantioselective Synthesis: Robak, M. T., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

  • H3 Antagonist SAR: Berlin, M., et al. (2011). "Recent Advances in the Discovery of Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. Link

  • Betahistine Clinical Mechanism: Lacour, M., et al. (2007). "Betahistine in the treatment of Ménière’s disease."[2][6][7][8] Neuropsychiatric Disease and Treatment. Link

Sources

Exploratory

Solubility Profile and Physicochemical Characterization of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine

The following technical guide is structured to provide actionable, high-precision data for researchers and process chemists working with (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine . A Technical Guide for Process Developme...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-precision data for researchers and process chemists working with (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine .

A Technical Guide for Process Development and Formulation

Executive Summary

(R)-1-(5-Methylpyridin-2-yl)ethan-1-amine (henceforth referred to as R-MPEA ) is a chiral pyridine-ethylamine derivative widely utilized as a pharmacophore in kinase inhibitors and GPCR ligands.

Unlike many pharmaceutical intermediates that exist as stable solids, the free base of R-MPEA is typically a viscous liquid at ambient temperature, while its salt forms (e.g., Hydrochloride, Tartrate) are crystalline solids. This duality necessitates a bifurcated solubility strategy:

  • Free Base: Focuses on miscibility and partition coefficients (LogD) for extraction.

  • Salt Forms: Focuses on saturation solubility (

    
    ) for crystallization and purification.
    

This guide provides a comprehensive solubility profile, mechanistic insights into solvent interactions, and validated protocols for solubility determination.

Physicochemical Identity & Theoretical Basis

Understanding the solubility of R-MPEA requires analyzing its molecular architecture. The molecule contains two basic nitrogen centers: a pyridine nitrogen (weakly basic, pKa ~5.2) and a primary aliphatic amine (moderately basic, pKa ~9.5).

Table 1: Physicochemical Properties
PropertyValue / DescriptionSource/Note
Chemical Structure Pyridine ring with 5-methyl and 2-(1-aminoethyl) substitutions
Molecular Weight 136.19 g/mol Calculated
Physical State (Free Base) Colorless to pale yellow liquidAnalogous to CAS 885277-04-3
Physical State (HCl Salt) White crystalline solidAnalogous to CAS 1417656-45-1
Predicted LogP 0.8 – 1.1Moderate Lipophilicity
H-Bond Donors 1 (Primary Amine -NH2)
H-Bond Acceptors 2 (Pyridine N, Amine N)
Chirality (R)-EnantiomerOptical rotation dependent on solvent
Mechanistic Solubility Drivers
  • Protic Solvents (MeOH, EtOH, Water): The primary amine acts as a strong H-bond acceptor/donor. The pyridine ring enhances solubility in alcohols via dipole-dipole interactions.

  • Aprotic Polar Solvents (DMSO, DMF): High solubility driven by the polarizability of the pyridine ring.

  • Non-Polar Solvents (Heptane, Toluene): The 5-methyl group and the aromatic ring provide sufficient lipophilicity to allow solubility in hydrocarbons, provided the amine is not protonated.

Solubility Profile: Organic Solvents[5][6]

The following data categorizes solvent compatibility based on the Free Base form. Note that as a liquid, "solubility" often implies miscibility.[1]

Table 2: Solvent Compatibility Matrix (Free Base)
Solvent ClassSolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)Miscible Excellent solvation of both the aromatic ring and amine. Preferred for extraction.
Chlorinated ChloroformMiscible Similar to DCM; often used for NMR characterization.
Alcohols Methanol, Ethanol, IPAMiscible Strong H-bonding network stabilizes the amine.
Ethers THF, 2-MeTHFMiscible Good solubility; 2-MeTHF is a greener alternative for process chemistry.
Ethers Diethyl Ether / MTBESoluble Soluble, but salts will precipitate immediately if acid is present.
Esters Ethyl AcetateSoluble Good solvent, but avoid prolonged storage due to potential transamidation (aminolysis) risks.
Hydrocarbons TolueneSoluble Soluble due to Pi-Pi interactions; useful for azeotropic drying.
Alkanes Heptane / HexanePartially Miscible Solubility decreases at low temps (<0°C). Useful as an anti-solvent to oil out impurities.
Polar Aprotic DMSO, DMF, DMAcMiscible Fully miscible; difficult to remove during workup.
Table 3: Solubility of the (S/R)-HCl Salt (Solid)

Data derived from behavior of enantiomeric analog CAS 1417656-45-1.

SolventSolubility StatusProcess Application
Water Very Soluble (>100 mg/mL)Aqueous phase in extractions.
Methanol SolubleRecrystallization solvent.
Isopropanol Sparingly SolubleAnti-solvent for crystallization.
Acetone InsolubleExcellent anti-solvent to crash out the salt.
MTBE/Heptane InsolubleWash solvents to remove non-polar impurities.

Experimental Protocols

To ensure reproducibility, use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination (For Solid Salts)

Objective: Determine saturation solubility (


) of R-MPEA salts.
  • Preparation: Weigh ~100 mg of R-MPEA salt into a chemically resistant vial (borosilicate glass).

  • Addition: Add solvent in 100 µL increments while maintaining the target temperature (e.g., 25°C).

  • Equilibration: Vortex for 30 seconds after each addition. If solid dissolves, record volume.

  • Saturation: If solid remains after 1.0 mL total addition, place in a thermomixer at 25°C/1000 RPM for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of filtrate to dryness under vacuum and weigh the residue.

    • Calculation:

      
      
      
Protocol B: pH-Dependent Partition Coefficient (LogD)

Objective: Determine the optimal pH for extraction of the free base.

  • System: Octanol / Phosphate Buffer system.

  • Range: Test pH 4.0, 7.0, 10.0, and 12.0.

  • Method: Dissolve R-MPEA in the aqueous buffer. Add equal volume Octanol. Shake for 2 hours.

  • Analysis: Measure concentration in both phases using HPLC (C18 column, 0.1% TFA water/acetonitrile gradient).

  • Insight:

    • pH < 5: R-MPEA is protonated (

      
      ). LogD is low (stays in water).
      
    • pH > 10: R-MPEA is neutral. LogD is high (migrates to Octanol/Organic).

Visualization of Workflows

Diagram 1: Solubility Screening & Salt Selection Workflow

This logic gate guides the user from the initial free base liquid to a stable solid form.

SolubilityWorkflow Start Start: (R)-MPEA Free Base (Liquid/Oil) SolventCheck Check Miscibility (Toluene, EtOAc, EtOH) Start->SolventCheck SaltScreen Salt Screening (Add Acid: HCl, Tartaric, Oxalic) SolventCheck->SaltScreen Dissolve in solvent Precipitation Precipitation Observed? SaltScreen->Precipitation SolidIsolate Isolate Solid Salt Precipitation->SolidIsolate Yes (Crystalline) OilOut Oiling Out? Precipitation->OilOut No / Amorphous HeatCool Heat-Cool Cycle (Redissolve & Slow Cool) OilOut->HeatCool Yes (Gummy) AntiSolvent Add Anti-Solvent (MTBE, Heptane) OilOut->AntiSolvent No (Solution remains) HeatCool->SolidIsolate AntiSolvent->SolidIsolate

Caption: Decision matrix for converting the liquid R-MPEA free base into a manipulatable solid salt form via solubility modulation.

Diagram 2: pH-Switch Purification Strategy

Exploiting the solubility difference between the protonated and neutral forms is the most effective purification method.

pH_Switch Input Crude Mixture (R-MPEA + Impurities) AcidPhase Acid Extraction (pH 2) Solvent: Water/HCl Input->AcidPhase Dissolve OrgWash Organic Wash (Remove Non-Basic Impurities) AcidPhase->OrgWash Partition BaseSwitch Basify (pH > 12) (NaOH/KOH) OrgWash->BaseSwitch Aqueous Layer Extract Extract to DCM/MTBE (R-MPEA migrates to Organic) BaseSwitch->Extract Free Base Formation Final Pure R-MPEA (Free Base) Extract->Final Evaporation

Caption: The "Acid-Base Swing" technique utilizes the pH-dependent solubility of the pyridine-amine moiety to isolate high-purity product.

Stability & Handling Considerations

  • Hygroscopicity: The free base amine is hygroscopic. It will absorb atmospheric moisture, which can affect stoichiometry in subsequent reactions. Store under Nitrogen or Argon.

  • Carbonate Formation: Primary amines react with atmospheric

    
     to form carbamates. Recommendation:  Always handle the free base in a sealed environment or freshly distill before use.
    
  • Aminolysis: Avoid storing R-MPEA in Ethyl Acetate or other esters for >24 hours, as the primary amine can attack the ester bond, forming an amide impurity.

References

  • Chem-Impex International. "1-(5-Methylpyridin-2-yl)ethylamine - Product Properties and CAS 885277-04-3." Chem-Impex Catalog. Accessed February 17, 2026.

  • ChemShuttle. "(S)-1-(5-methylpyridin-2-yl)ethan-1-amine hydrochloride - Physicochemical Data." ChemShuttle Catalog. Accessed February 17, 2026.

  • National Center for Biotechnology Information (NCBI). "Pyridine: Physical and Chemical Properties." PubChem Compound Summary. Accessed February 17, 2026.

  • Sigma-Aldrich. "1-(5-Methylpyridin-2-yl)ethanone (Precursor) MSDS and Properties." Merck/Sigma-Aldrich. Accessed February 17, 2026.

  • British Pharmacopoeia. "N-[2-(pyridine-2-yl)ethyl]ethanamine Reference Standards." Pharmacopoeia.com. Accessed February 17, 2026.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Amide Coupling with (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine

-Heteroaryl Amines Executive Summary (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine (CAS: 885277-04-3) is a high-value chiral building block frequently employed in the synthesis of kinase inhibitors and CNS-active agents. Its...

Author: BenchChem Technical Support Team. Date: February 2026


-Heteroaryl Amines

Executive Summary

(R)-1-(5-Methylpyridin-2-yl)ethan-1-amine (CAS: 885277-04-3) is a high-value chiral building block frequently employed in the synthesis of kinase inhibitors and CNS-active agents. Its structural motif—a primary amine adjacent to an electron-deficient pyridine ring—presents a dichotomy of synthetic challenges: attenuated nucleophilicity and heightened susceptibility to racemization .

Standard coupling protocols (EDC/HOBt) often fail to drive conversion to completion due to the reduced basicity of the amine, while highly activated conditions (HATU/DIEA) risk eroding the enantiomeric excess (


) via base-mediated deprotonation of the benzylic-like 

-proton.

This guide details two validated protocols:

  • Method A (Gold Standard): T3P® (Propylphosphonic anhydride) mediated coupling, prioritizing chiral integrity and yield.

  • Method B (High Activity): HATU mediated coupling for sterically demanding or unreactive carboxylic acid partners.

Chemical Profile & Challenges[1][2]

Structural Analysis

The substrate features a chiral center at the


-position relative to the pyridine ring. The electron-withdrawing nature of the pyridine ring (inductive effect, 

) reduces the electron density on the primary amine nitrogen, lowering its pKa (~8.5) compared to a standard benzylamine (~9.5).
The Racemization Vector

The proton at the chiral center (


) is acidified by the adjacent pyridine ring. In the presence of strong bases (e.g., DBU, excess DIEA) or elevated temperatures, this proton can be removed, leading to a planar enolate/aza-enolate intermediate and subsequent racemization.

Mechanism of Risk:

  • Direct Deprotonation: Base abstraction of

    
     from the amide product or amine starting material.
    
  • Azlactone Formation: ( Primarily concerns the acid partner, but the basic conditions required for this amine can exacerbate it).

Method A: T3P® Mediated Coupling (Recommended)

Rationale: T3P (Propylphosphonic anhydride) is the preferred reagent for this substrate. It acts as a Lewis acid-assisted coupling agent, activating the carboxylic acid while scavenging water. Crucially, it operates efficiently with weaker bases (like pyridine or NMM) and does not generate the highly basic guanidinium byproducts associated with uronium reagents (HATU/HBTU), thereby preserving the chiral center.

Reagents & Materials
  • Amine: (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine (1.1 equiv)

  • Acid: Target Carboxylic Acid (1.0 equiv)

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for green chemistry)

Step-by-Step Protocol
  • Preparation: Charge the reaction vessel with the Carboxylic Acid (1.0 equiv) and the Chiral Amine (1.1 equiv).

  • Solvation: Add EtOAc (concentration ~0.1 M to 0.2 M). Stir to ensure partial dissolution (slurries are acceptable).

  • Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv) dropwise.

    • Note: Pyridine acts as both base and acylation catalyst.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.

    • Exotherm Warning: Maintain internal temperature < 5 °C during addition.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–12 hours.

    • Monitoring: Check by LC-MS. If conversion is <90% after 4 hours, add additional T3P (0.5 equiv).

  • Workup (Self-Validating):

    • Quench with water (equal volume).

    • Separate phases. Wash organic layer with 0.5 M HCl (to remove excess pyridine and unreacted chiral amine).

    • Wash with sat.

      
       (to remove unreacted acid and T3P byproducts).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
Workflow Diagram

T3P_Workflow Start Start: Charge Acid & Amine Solvent Add EtOAc (0.1 M) Cool to 0°C Start->Solvent Base Add Pyridine (3.0 eq) Solvent->Base T3P Add T3P (1.5 eq) Dropwise Maintain T < 5°C Base->T3P React Warm to RT Stir 2-12h T3P->React Check LC-MS Check React->Check Check->T3P Incomplete (<90%) Quench Quench: Water Wash Check->Quench Complete AcidWash Wash: 0.5M HCl (Removes Pyridine/Amine) Quench->AcidWash BaseWash Wash: NaHCO3 (Removes Acid/T3P) AcidWash->BaseWash Final Concentrate & Isolate BaseWash->Final

Figure 1: Optimized T3P coupling workflow ensuring removal of reagents and preservation of chirality.

Method B: HATU Mediated Coupling (Alternative)

Rationale: When the carboxylic acid partner is sterically hindered (e.g.,


-disubstituted) or extremely electron-poor, T3P may react too slowly. HATU generates the highly reactive O-7-azabenzotriazole-1-yl ester. Strict base control  is required to prevent racemization.
Reagents[1][2][3][4][5][6][7][8]
  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

  • Solvent: DMF (anhydrous)

Protocol Adjustments for Chirality
  • Pre-activation: Dissolve Acid (1.0 eq) and HATU (1.1 eq) in DMF. Add only 1.0 eq of DIPEA at 0 °C. Stir for 15 mins.

    • Why? This forms the activated ester without excess base present to deprotonate the chiral amine later.

  • Coupling: Add the Chiral Amine (1.1 eq) followed by the remaining DIPEA (1.5 eq).

  • Time: Keep reaction time short (< 4 hours). Prolonged exposure to DIPEA/DMF promotes racemization.

Quality Control & Data Analysis

Chiral Purity Determination

Standard reverse-phase HPLC is insufficient for detecting enantiomers. Use Supercritical Fluid Chromatography (SFC) or Chiral HPLC.

Recommended Chiral Stationary Phases:

  • Chiralpak AD-H / IA: Excellent for pyridine-containing amides.

  • Mobile Phase:

    
     / Methanol (with 0.1% Diethylamine additive).
    
Comparative Performance Data
ParameterMethod A (T3P/Py)Method B (HATU/DIEA)Method C (EDC/HOBt)
Yield High (>85%)High (>90%)Moderate (60-75%)
Racemization Risk Very Low (<1%) Moderate (2-5%)Low (<2%)
Purification Simple ExtractionColumn ChromatographyExtraction
Reaction Rate Moderate (2-12h)Fast (1-4h)Slow (12-24h)
Atom Economy HighLow (High MW byproducts)Moderate

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Amine nucleophilicity is too low.Switch to Method A (T3P) with heating to 40°C, or use Acid Chloride method (if acid is stable).
Racemization (>5% ee loss) Base concentration too high or reaction time too long.Reduce base equivalents. Switch from DIPEA to NMM or Pyridine. Lower temperature to 0°C.
Pyridine Salt Contamination Incomplete aqueous wash.Ensure the first wash is acidic (0.5M HCl or Citric Acid).
Stalled Reaction T3P hydrolysis.Ensure solvent is dry (EtOAc can absorb water). Add fresh T3P aliquot.

References

  • Dunetz, J. R., et al. (2011).[1][2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Pattabiraman, V. R., & Bode, J. W. (2011).[3] "Rethinking amide bond synthesis." Nature.[3]

  • Curia Global. "T3P® (Propylphosphonic Anhydride) Application Guide."

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[4]

  • Chemical Supplier Data. "(R)-1-(5-Methylpyridin-2-yl)ethan-1-amine CAS: 885277-04-3."[5]

Sources

Application

Application Notes &amp; Protocols: Synthesis of Advanced Chiral Ligands from (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine

Abstract This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of advanced chiral ligands derived from the versatile building block, (R)-1-(...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of advanced chiral ligands derived from the versatile building block, (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine. This chiral primary amine, featuring a stereogenic center adjacent to a coordinating pyridine ring, serves as an exceptional scaffold for creating a diverse range of ligands crucial for asymmetric catalysis. We will explore the strategic rationale behind its use and provide detailed, field-proven protocols for the preparation of high-value chiral P,N-ligands and N-Heterocyclic Carbene (NHC) precursors. The methodologies are presented with an emphasis on explaining the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Value of the Pyridyl-Ethylamine Scaffold

The pursuit of efficient and highly selective asymmetric transformations is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and fine chemical industries. The efficacy of these transformations is overwhelmingly dependent on the design and synthesis of the chiral ligand that orchestrates the stereochemical outcome. Chiral pyridine-containing ligands have emerged as a "privileged" class, owing to the unique electronic properties of the pyridine moiety and its ability to form stable, well-defined complexes with a wide array of transition metals.[1][2][3]

(R)-1-(5-Methylpyridin-2-yl)ethan-1-amine is a particularly strategic starting material for several key reasons[4]:

  • Inherent Chirality: It possesses a pre-defined (R)-stereocenter, providing a direct and economical entry into enantiopure ligand families without the need for chiral resolution or asymmetric synthesis of the ligand itself.

  • Bidentate Potential: The primary amine and the pyridine nitrogen offer two coordination sites, forming a stable five-membered chelate ring upon metal binding—a common motif in successful catalysts.

  • Tunability: The primary amine is a versatile functional handle, readily undergoing reactions such as phosphination, acylation, and condensation to yield a variety of ligand architectures. The methyl group on the pyridine ring allows for subtle electronic and steric tuning of the ligand environment.

This guide focuses on leveraging this versatile building block to synthesize two powerful classes of ligands: chiral P,N-ligands, renowned for their success in asymmetric hydrogenation, and precursors to N-Heterocyclic Carbenes (NHCs), which are robust and highly effective ancillary ligands for a multitude of catalytic reactions.

G cluster_0 Core Chiral Building Block cluster_1 Derived Ligand Classes start (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine PN Chiral P,N-Ligands (e.g., Aminophosphines) start->PN Phosphination NN Chiral N,N'-Ligands (e.g., Imines, Amides) start->NN Condensation / Acylation NHC Chiral NHC Precursors (e.g., Imidazolium Salts) start->NHC Annulation & Alkylation

Figure 1: Synthetic pathways from the core amine scaffold to major chiral ligand classes.

Synthesis of Chiral P,N-Ligands for Asymmetric Hydrogenation

2.1. Rationale and Application

Chiral P,N-ligands, which feature a soft phosphine donor and a hard amine/imine donor, are exceptionally effective in a range of transition metal-catalyzed reactions, most notably the iridium-catalyzed asymmetric hydrogenation of olefins and imines.[5][6] The combination of a σ-donating amine and a π-accepting phosphine creates a unique electronic environment at the metal center, promoting high catalytic activity and enantioselectivity. The direct phosphination of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine with chlorodiphenylphosphine is a highly convergent and efficient route to a valuable aminophosphine ligand.

2.2. Detailed Synthesis Protocol: (R)-N-((5-Methylpyridin-2-yl)ethyl)diphenylphosphinamine

This protocol describes the reaction of the primary amine with chlorodiphenylphosphine in the presence of a base to neutralize the HCl byproduct. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) due to the air-sensitivity of the phosphine reagent and product.

Table 1: Materials and Reagents for P,N-Ligand Synthesis

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
(R)-1-(5-Methylpyridin-2-yl)ethan-1-amine136.191.36 g10.0Starting material.
Chlorodiphenylphosphine (ClPPh₂)220.652.25 mL (2.43 g)11.0Reagent, air and moisture sensitive. Handle under inert gas.
Triethylamine (Et₃N)101.192.10 mL (1.52 g)15.0Base, freshly distilled from CaH₂.
Anhydrous Tetrahydrofuran (THF)-50 mL-Solvent, dried over sodium/benzophenone.
Degassed Hexanes-~100 mL-For precipitation/crystallization.
Celite®---Filtration aid.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine (1.36 g, 10.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.

  • Solvent and Base Addition: Add anhydrous THF (50 mL) via cannula, followed by freshly distilled triethylamine (2.10 mL, 15.0 mmol). Cool the resulting solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring vigorously, add chlorodiphenylphosphine (2.25 mL, 11.0 mmol) dropwise via syringe over 15 minutes. A white precipitate of triethylamine hydrochloride ([Et₃NH]Cl) will form immediately.

    • Causality Note: Dropwise addition at 0 °C is crucial to control the exothermicity of the reaction and prevent the formation of undesired bis-phosphinated side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12 hours.

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) (e.g., 4:1 Hexanes:Ethyl Acetate on silica gel), visualizing with a UV lamp and/or a potassium permanganate stain. The product is expected to be less polar than the starting amine.

  • Workup: a. Filter the reaction mixture through a pad of Celite® under a nitrogen atmosphere to remove the [Et₃NH]Cl precipitate. Wash the flask and filter cake with an additional 10 mL of anhydrous THF. b. Concentrate the filtrate under reduced pressure to obtain a pale yellow oil or solid.

  • Purification: a. Dissolve the crude product in a minimal amount of toluene (~5 mL). b. Add degassed hexanes (~50-100 mL) portion-wise while stirring until the solution becomes cloudy. c. Allow the flask to stand at -20 °C for several hours to promote crystallization or precipitation. d. Collect the resulting solid by filtration, wash with cold hexanes, and dry under high vacuum.

    • Expert Insight: This P,N-ligand is often crystalline but can sometimes be isolated as a persistent oil. If crystallization fails, purification via column chromatography on silica gel deactivated with 10% triethylamine (using an oxygen-free eluent) is a viable alternative, though care must be taken to avoid product oxidation on the column.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The optical rotation should be measured to confirm retention of stereochemistry. A typical yield for this procedure is 75-85%.

Synthesis of Chiral N-Heterocyclic Carbene (NHC) Precursors

3.1. Rationale and Application

N-Heterocyclic Carbenes (NHCs) have revolutionized catalysis due to their strong σ-donating ability, which forms robust bonds with metal centers, leading to highly stable and active catalysts.[7][8] Creating chiral NHCs allows for the development of novel asymmetric catalytic systems.[9] The synthesis of an NHC ligand begins with the preparation of its stable precursor, typically an imidazolium salt. This salt can then be deprotonated in situ to generate the active carbene for complexation.

The following protocol outlines a reliable method to synthesize a chiral imidazolium salt precursor from (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine. The strategy involves a condensation reaction to form a diamine derivative, followed by cyclization and N-alkylation.

G A Chiral Amine Precursor B Step 1: Form Imidazole Ring (e.g., with Glyoxal, Formaldehyde) A->B C Step 2: N-Alkylation (e.g., with MeI, BnBr) B->C D Imidazolium Salt (NHC Precursor) C->D E Step 3: Deprotonation (e.g., with KOtBu, Ag₂O) D->E F Active Metal-NHC Catalyst E->F

Figure 2: General workflow for the synthesis of a chiral Metal-NHC complex from an amine.

3.2. Detailed Synthesis Protocol: Chiral Imidazolium Salt Precursor

This is a multi-step synthesis. This example uses condensation with 2-pyridinecarboxaldehyde followed by cyclization and alkylation.

Part A: Synthesis of the Chiral Imine Intermediate

  • Setup: In a 100 mL round-bottom flask, dissolve (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine (1.36 g, 10.0 mmol) and 2-pyridinecarboxaldehyde (1.07 g, 10.0 mmol) in 40 mL of methanol.

  • Reaction: Add a catalytic amount of acetic acid (2-3 drops). Stir the mixture at room temperature for 6 hours.

  • Workup: Remove the solvent under reduced pressure. The resulting crude imine is often used directly in the next step without further purification.

Part B: Synthesis of the Imidazolium Salt

Table 2: Materials and Reagents for Imidazolium Salt Synthesis

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Crude Imine from Part A~225.28~10.0 mmol~10.0Intermediate.
Tosylmethyl isocyanide (TosMIC)195.241.95 g10.0Reagent, handle in a fume hood.
Potassium Carbonate (K₂CO₃)138.212.76 g20.0Base.
Methyl Iodide (MeI)141.940.75 mL (1.71 g)12.0Alkylating agent, toxic and volatile. Handle with extreme care.
Methanol (MeOH)-50 mL-Solvent.
Acetonitrile (MeCN)-40 mL-Solvent for alkylation.

Step-by-Step Methodology:

  • Cyclization Setup: Dissolve the crude imine from Part A in 50 mL of methanol. Add potassium carbonate (2.76 g, 20.0 mmol) and Tosylmethyl isocyanide (1.95 g, 10.0 mmol).

    • Mechanistic Insight: The base-induced 1,3-cycloaddition of TosMIC to the imine is a powerful method for constructing the imidazole ring.[9]

  • Cyclization Reaction: Heat the mixture to reflux and stir for 16 hours under a nitrogen atmosphere.

  • Workup 1: Cool the reaction to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude imidazole intermediate by column chromatography on silica gel (using an eluent system such as Dichloromethane/Methanol, 98:2).

  • Alkylation Setup: Dissolve the purified imidazole intermediate (~8.0 mmol) in 40 mL of acetonitrile in a sealed tube or pressure vessel.

  • Alkylation Reaction: Add methyl iodide (0.75 mL, 12.0 mmol). Seal the vessel and heat at 60 °C for 24 hours.

    • Safety Warning: Methyl iodide is a carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reaction should be performed in a sealed vessel designed to handle pressure buildup.

  • Workup 2: Cool the reaction to room temperature. The product imidazolium iodide often precipitates from the solution. If not, concentrate the solvent under reduced pressure.

  • Purification: Wash the crude solid with cold diethyl ether to remove any unreacted starting material. Recrystallize from a solvent mixture like methanol/diethyl ether to obtain the pure imidazolium salt.

  • Characterization: Confirm the structure of the final salt by ¹H NMR, ¹³C NMR, and HRMS.

Summary of Applications

The ligands derived from (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine are powerful tools in asymmetric catalysis. The table below summarizes their utility in key transformations.

Table 3: Catalytic Applications of Derived Ligands

Ligand ClassTypical MetalExample ReactionTypical Enantioselectivity (% ee)
P,N-Ligand Iridium (Ir)Asymmetric Hydrogenation of Imines>95%[5]
P,N-Ligand Palladium (Pd)Asymmetric Allylic Alkylation>90%[1]
NHC-Ligand Palladium (Pd)Asymmetric α-Arylation>92%[10]
NHC-Ligand Iridium (Ir)Asymmetric Hydrogenation>99%[9]
NHC-Ligand Gold (Au)Enantioselective Cyclization>90%[7]

References

  • Zhang, S., et al. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research. [Link]

  • Yin, Q., et al. (2018). Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. Organic & Biomolecular Chemistry. [Link]

  • Caddick, S., et al. (2002). Synthesis of New Chiral N-Heterocyclic Carbene-Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. University of York Research Portal. [Link]

  • Moberg, C. (2003). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis: Synthesis and Applications. DiVA Portal. [Link]

  • Zhou, J. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. ACS Publications. [Link]

  • Liu, X-L., et al. (2022). New tertiary amine-derived C 2 -symmetric chiral pyridine-N,N′-dioxide ligands and their applications in asymmetric catalysis. RSC Publishing. [Link]

  • Murnaghan, K. (2014). Non–nucleophilic grignard synthesis of chiral bridged pyridine–oxazoline ligands for asymmetric catalysis. University of Galway Research Repository. [Link]

  • Pfaltz, A., et al. (2018). Synthesis of Versatile Chiral N,P Ligands Derived from Pyridine and Quinoline. ResearchGate. [Link]

  • Fu, G. C., et al. (2011). SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS. PMC. [Link]

  • Skowerski, K., et al. (2019). Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis. MDPI. [Link]

  • Moberg, C. (2003). Chiral Pyridine-Containing Ligands for Asymmetric Catalysis. Synthesis and Applications. Diva-Portal.org. [Link]

  • Dhayalan, V. (2021). Chiral N-Heterocyclic Carbene Synthesis with Dr. Vasudevan Dhayalan (Episode 76). YouTube. [Link]

  • Gao, J-X., et al. (2011). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. ScienceDirect. [Link]

  • Itami, K., et al. (2010). Synthesis of chiral N-heterocyclic carbene ligands with rigid backbones and application to the palladium-catalyzed enantioselective intramolecular α-arylation of amides. Semantic Scholar. [Link]

Sources

Method

Application Notes &amp; Protocols: (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine in Fragment-Based Drug Discovery

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of the fragment (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine in Fragment-Based Drug Discovery (FBD...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of the fragment (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine in Fragment-Based Drug Discovery (FBDD) campaigns. We will explore the rationale behind its selection, provide detailed protocols for primary screening and hit validation, and outline a strategic framework for hit-to-lead optimization.

Introduction: The Power of Fragments in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS).[1] Instead of screening vast libraries of large, complex molecules, FBDD identifies low-molecular-weight compounds, or "fragments," that bind weakly but efficiently to a biological target.[2] These initial hits serve as starting points for the rational, structure-guided evolution into potent, selective, and drug-like lead compounds.[3]

The success of FBDD hinges on the quality of the fragment library. Ideal fragments adhere to the "Rule of Three" (e.g., molecular weight < 300 Da, cLogP < 3), ensuring they possess favorable physicochemical properties and explore chemical space efficiently.[4]

Why (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine is a High-Value Fragment

(R)-1-(5-Methylpyridin-2-yl)ethan-1-amine is an exemplary fragment for inclusion in a screening library. Its value stems from a combination of structural features that are frequently observed in successful drug candidates.

PropertyValueSignificance in FBDD
Molecular Weight 136.19 g/mol Well within the "Rule of Three," ensuring high probability of binding.[4]
3D Character Chiral center (R-configuration)Introduces sp3-rich, three-dimensional topology, which can lead to highly specific and potent interactions often missed by flat, aromatic fragments.[5]
Pharmacophoric Features Primary Amine (H-bond donor)A key interaction point, capable of forming strong hydrogen bonds or salt bridges with target residues.[6]
Pyridine Nitrogen (H-bond acceptor)A common motif in medicinal chemistry for establishing hydrogen bonds.[6]
Synthetic Tractability Primary Amine & Pyridine RingProvides clear, synthetically accessible vectors for chemical elaboration during the hit-to-lead phase.[7]

This fragment combines low complexity with rich chemical information, making it an efficient starting point for discovering novel chemical matter against a wide range of biological targets.

PART 1: The FBDD Experimental Workflow

A typical FBDD campaign is a multi-stage process that progressively refines a large pool of fragments down to a few high-quality, structurally-defined hits. This workflow emphasizes orthogonal validation, where hits from one technique are confirmed by another, ensuring high-quality outcomes.[8]

FBDD_Workflow cluster_0 Screening & Triage cluster_1 Hit Validation & Characterization cluster_2 Lead Generation Target Target Preparation Screen Primary Biophysical Screen (e.g., TSA, SPR) Target->Screen Library Fragment Library (incl. Topic Fragment) Library->Screen Validation Orthogonal Validation (e.g., STD-NMR) Screen->Validation Identify Hits Structure Structural Biology (X-ray Crystallography) Validation->Structure H2L Hit-to-Lead Optimization Structure->H2L Elucidate Binding Mode Candidate Lead Candidate H2L->Candidate

Caption: High-level overview of a typical FBDD campaign.

PART 2: Application Protocols for Screening & Validation

The detection of weak fragment binding requires highly sensitive biophysical techniques.[6] Here, we provide protocols for three industry-standard methods for primary screening and orthogonal validation.

Protocol 1: Primary Screening with Thermal Shift Assay (TSA/DSF)

The Thermal Shift Assay (also known as Differential Scanning Fluorimetry, or DSF) is a rapid, high-throughput method to screen for fragment binding.[9] The principle is that ligand binding confers thermal stability to a protein, thus increasing its melting temperature (Tm).[10][11]

Causality: This method is an excellent primary screen because it is cost-effective, requires minimal protein, and is easily parallelizable, allowing for the rapid screening of thousands of fragments.[12]

Methodology:

  • Reagent Preparation:

    • Protein Stock: Prepare the target protein in a suitable, well-buffered solution (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) at a concentration of 2-4 mg/mL. Ensure the protein is highly pure and monodisperse.

    • Fragment Plate: Prepare a 96- or 384-well plate with fragments, including (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine, dissolved in DMSO to a stock concentration of 100 mM.

    • Fluorescent Dye: Prepare a working stock of a suitable dye (e.g., SYPRO Orange) as recommended by the manufacturer. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during thermal denaturation.[12]

  • Assay Setup (per well of a 384-well plate):

    • Add 10 µL of protein buffer.

    • Add 10 µL of protein stock to a final concentration of 5-10 µM.

    • Add 0.2 µL of fragment stock for a final concentration of ~200 µM (final DMSO concentration of 1%). Self-Validation: Include DMSO-only wells as a negative control and wells with a known binder as a positive control.

    • Add 1 µL of the dye working stock.

  • Data Acquisition:

    • Seal the plate and centrifuge briefly to mix.

    • Place the plate in a real-time PCR instrument.

    • Set up a temperature gradient from 25 °C to 95 °C with a ramp rate of 0.5-1.0 °C/minute.

    • Monitor fluorescence at the appropriate excitation/emission wavelengths for the chosen dye.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition.

    • The melting temperature (Tm) is the midpoint of this transition.

    • A "hit" is identified by a statistically significant positive shift in Tm (ΔTm) of ≥ 2-3 standard deviations above the mean of the DMSO controls. A ΔTm of >1.5 °C is generally considered a robust hit.

Protocol 2: Orthogonal Hit Validation with Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique used to confirm hits from primary screens.[13] It unambiguously identifies binding by detecting the transfer of magnetization from a saturated target protein to its bound ligand.[14][15]

Causality: This method is ideal for validation because it directly observes the binding event in solution, is highly sensitive to weak interactions, and helps eliminate false positives from techniques like TSA that can be prone to artifacts.[14]

Methodology:

  • Sample Preparation:

    • Buffer: Use a deuterated buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pD 7.4, 150 mM NaCl) to minimize the solvent signal.

    • Protein Stock: Prepare a concentrated stock of the target protein (e.g., 1-2 mM) in the deuterated buffer. The final protein concentration in the NMR tube should be 10-50 µM.

    • Fragment: Prepare a 100 mM stock of the hit fragment (e.g., (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine) in d6-DMSO. The final fragment concentration should be in 50-100 fold excess of the protein (e.g., 1-2 mM).[16]

  • NMR Acquisition:

    • Reference Spectrum: Acquire a standard 1D ¹H spectrum of the fragment alone to identify its proton resonances.

    • STD Sample: Prepare the final sample containing protein and fragment in the NMR tube.

    • STD Experiment Setup:

      • On-Resonance Irradiation: Set the selective saturation frequency to a region where only protein signals exist (e.g., 0.5 to -1.0 ppm for aliphatic protons or ~7.5 ppm for aromatic protons).[15]

      • Off-Resonance Irradiation: Set a control frequency far from any protein or ligand signals (e.g., 40 ppm).[15]

      • Saturation: Use a train of selective Gaussian pulses for a total saturation time (e.g., 2 seconds).

      • The experiment interleaves on- and off-resonance scans, with the final spectrum being a subtraction of the two.

  • Data Analysis:

    • The resulting difference spectrum will only show signals from the fragment that has bound to the protein. Non-binders will be subtracted out.

    • The presence of fragment signals in the STD spectrum confirms it is a true binder.

    • The relative intensity of the signals can provide an "epitope map," indicating which protons of the fragment are in closest proximity to the protein surface.[16]

PART 3: Structural Characterization & Hit-to-Lead Optimization

The ultimate goal of hit validation is to obtain a high-resolution 3D structure of the fragment bound to its target. X-ray crystallography is the gold-standard method for this purpose.[4][17]

Application Note: X-ray Crystallography for Structural Blueprint

Obtaining a crystal structure of the protein-fragment complex is a pivotal moment in an FBDD project. It provides a direct, atomic-level visualization of the binding mode, revealing the key interactions (hydrogen bonds, hydrophobic contacts) that anchor the fragment.[18][19] This structural information is the essential blueprint for the subsequent hit-to-lead (H2L) optimization phase.[18]

Workflow Overview:

  • Protein Crystallization: Obtain high-quality crystals of the target protein.[20]

  • Fragment Soaking or Co-crystallization: Introduce the fragment to the protein crystals by soaking them in a solution containing the fragment, or by setting up crystallization trials with the protein already in complex with the fragment.[17]

  • X-ray Diffraction: Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron) and collect the diffraction data.[21]

  • Structure Solution & Refinement: Process the diffraction data to calculate an electron density map and build an atomic model of the protein-fragment complex.[19]

Strategic Framework: From Fragment Hit to Potent Lead

With the crystal structure in hand, the low-affinity fragment hit can be intelligently evolved into a high-affinity lead compound. The most common strategy is "fragment growing."[7]

Fragment Growing: This strategy involves adding chemical functionality to the fragment to engage with adjacent pockets or residues on the protein surface, thereby increasing binding affinity and potency.[2][22]

H2L_Workflow cluster_0 Structural Insight cluster_1 Rational Design & Synthesis cluster_2 Potency Improvement Start Hit Fragment: (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine Xray X-ray Co-crystal Structure Start->Xray Binding Mode Determined Design Identify Growth Vectors (e.g., Amine, Pyridine Ring) Xray->Design Informs Design Synth Synthesize Analogs Design->Synth Assay Test in Biological Assay Synth->Assay SAR Establish SAR Assay->SAR SAR->Design Iterate Lead Potent Lead Compound SAR->Lead Optimize

Caption: Iterative cycle of Hit-to-Lead optimization via fragment growing.

Application to (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine:

  • Vector 1 (Amine): The primary amine is an ideal handle for derivatization. Acylation or reductive amination can introduce new groups that can, for example, pick up a hydrogen bond with a backbone carbonyl or displace a key water molecule in the binding site.

  • Vector 2 (Pyridine Ring): The 5-methyl group provides a point for elaboration. Alternatively, if the crystal structure shows an empty pocket near other positions of the pyridine ring, synthetic strategies can be employed to add substituents at those positions to improve affinity.

This structure-guided, iterative process of design, synthesis, and testing is the core of the hit-to-lead phase, transforming a millimolar fragment hit into a nanomolar lead candidate.[3]

References

  • Vertex AI Search. (2021). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Ciulli, A., & Williams, G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry.
  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery.
  • SARomics Biostructures. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages.
  • National Center for Biotechnology Information. (n.d.). Saturation transfer difference NMR for fragment screening. PubMed.
  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach).
  • Creative Biostructure. (n.d.). MagHelix™ Thermal Shift Assay (TSA). Drug Discovery.
  • American Chemical Society Publications. (n.d.). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry.
  • Bruker. (n.d.). Fragment screening by ligand observed nmr.
  • Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development. Computational Chemistry Blog.
  • ResearchGate. (2025). A three-stage biophysical screening cascade for fragment-based drug discovery.
  • Nuvisan. (n.d.). Comprehensive fragment-based lead discovery solutions.
  • J-Stage. (n.d.). Fragment Screening Using Surface Plasmon Resonance Optical Biosensor Technology.
  • National Center for Biotechnology Information. (2009). Fragment-based screening using surface plasmon resonance technology. PubMed.
  • SlideServe. (2021). thermal shift assay fragment screening.
  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems.
  • ResearchGate. (n.d.). Thermal‐shift assay for fragment library screening.
  • National Institutes of Health. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. PMC.
  • University of Arizona. (n.d.). Saturation Transfer Difference (STD) NMR.
  • AXXAM. (2024). Thermal shift assays for early-stage drug discovery.
  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins.
  • ResearchGate. (2025). Saturation Transfer Difference NMR for Fragment Screening.
  • Pharmaceutical Technology. (2021). Hit-to-Lead Optimization Strategy In Drug Discovery.
  • Oncodesign Services. (n.d.). Hit-to-Lead process. Drug Discovery.
  • Glycopedia. (n.d.). Saturation Transfer Difference Spectroscopy (STD).
  • Creative Biostructure. (2025). Protein X-ray Crystallography in Drug Discovery.
  • Creative Biostructure. (2025). A Beginner's Guide to Protein Crystallography.
  • MDPI. (2020). Protein X-ray Crystallography and Drug Discovery.
  • Prestwick Chemical. (n.d.). Prestwick Drug-Fragment Library.
  • Cambridge Healthtech Institute. (2016). Fragment Based Drug Discovery.
  • National Institutes of Health. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC.
  • Wikipedia. (n.d.). X-ray crystallography.

Sources

Application

Application Notes &amp; Protocols: Catalytic Applications of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine Derivatives

Prepared by: Gemini, Senior Application Scientist Introduction Chiral amines are foundational building blocks in modern asymmetric synthesis, finding extensive use in the production of pharmaceuticals, agrochemicals, and...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Chiral amines are foundational building blocks in modern asymmetric synthesis, finding extensive use in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Among these, derivatives of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine represent a class of ligands and catalysts whose utility is rooted in the unique stereoelectronic properties of the pyridyl moiety. The nitrogen atom of the pyridine ring can act as a coordinating site for a metal center, while the chiral ethylamine backbone provides the steric environment necessary to induce enantioselectivity.[3] This guide provides an in-depth exploration of the catalytic applications of these derivatives, with a focus on asymmetric transfer hydrogenation and related reductions. We will delve into the mechanistic underpinnings of these transformations and provide detailed protocols for their implementation in a research setting.

The synthesis of chiral amines from prochiral ketones is a significant challenge in organic chemistry.[4] Transition metal-catalyzed asymmetric hydrogenation and transfer hydrogenation have emerged as powerful and atom-economical methods to address this challenge.[5][6] The catalysts for these reactions typically consist of a central metal atom (e.g., Ruthenium, Rhodium, Iridium) coordinated to a chiral ligand. The ligand, in this case, a derivative of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine, is responsible for creating a chiral pocket around the metal center, thereby dictating the stereochemical outcome of the reaction.

Mechanistic Insights: The Role of the Pyridyl Moiety

The efficacy of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine derivatives in asymmetric catalysis, particularly in Noyori-type transfer hydrogenation reactions, stems from their ability to form stable, well-defined metal complexes. In these reactions, the amine derivative, often in the form of an N-sulfonylated diamine ligand, coordinates to a metal center, such as Ru(II). The resulting complex acts as a bifunctional catalyst.[7]

The proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone is depicted below. The reaction is initiated by the formation of a metal hydride species from a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture.[7] The substrate (ketone) is not directly coordinated to the metal center; instead, it interacts with the ligand through hydrogen bonding. This interaction, in concert with the steric environment created by the chiral ligand, orients the ketone for a stereoselective hydride transfer from the metal to the carbonyl carbon.[7][8]

Asymmetric Transfer Hydrogenation Cycle Ru_H [Ru-H]⁻ TS Transition State (Substrate Interaction) Ru_H->TS Ketone Coordination Product_Complex [Ru]-Product Complex TS->Product_Complex Hydride Transfer Catalyst_Regen Catalyst Regeneration Product_Complex->Catalyst_Regen Product Release Alcohol Chiral Alcohol Product_Complex->Alcohol Catalyst_Regen->Ru_H H₂ Source (e.g., iPrOH) H_Source_Ox Oxidized Donor Catalyst_Regen->H_Source_Ox Ketone Prochiral Ketone Ketone->TS H_Source Hydrogen Donor H_Source->Catalyst_Regen

Caption: Proposed mechanism for Ru-catalyzed asymmetric transfer hydrogenation.

Application Note 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives

Derivatives of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine are excellent ligands for the Ruthenium-catalyzed asymmetric transfer hydrogenation of prochiral ketones to their corresponding chiral secondary alcohols. This protocol provides a general procedure for this transformation.

Protocol: General Procedure for Asymmetric Transfer Hydrogenation

Materials:

  • [Ru(p-cymene)Cl₂]₂

  • (R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) or a ligand derived from (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine

  • Prochiral ketone (e.g., acetophenone)

  • Formic acid (HCOOH)

  • Triethylamine (TEA)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Isopropanol (IPA))

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Catalyst Pre-formation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (1 mol%) and the chiral ligand (2.2 mol%) in the anhydrous solvent (0.1 M final concentration of substrate).

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation. The color of the solution should change, indicating coordination.

  • Reaction Setup:

    • In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

    • Add the prochiral ketone (1 equivalent) to the catalyst solution.

    • Add the formic acid/triethylamine mixture (1.5-5 equivalents) to the reaction flask.

  • Reaction Execution:

    • Stir the reaction mixture at the desired temperature (typically 25-40 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Expected Results:

The use of chiral pyridyl-aminoalcohol ligands in Ru-catalyzed transfer hydrogenation of aromatic ketones has been shown to yield good to excellent conversions (71-100%) and moderate to good enantioselectivities (67-95% ee).[9] The specific performance will depend on the exact structure of the ligand derivative and the substrate.

SubstrateCatalyst SystemSolventTemp (°C)Conversion (%)ee (%)Reference
Acetophenone[Ru(p-cymene)Cl₂]₂ / Pyridine-aminoalcohol ligandIPA25>9586[9]
1-Tetralone(p-CymeneRuCl₂)₂ / L-prolinamideIPA-24High93[10]
2-AcetylpyridineRu(OAc)₂{(S)-binap}Toluene90>99>99[4]

Application Note 2: Synthesis of Chiral Primary Amines via Asymmetric Reductive Amination

(R)-1-(5-Methylpyridin-2-yl)ethan-1-amine itself is a valuable chiral primary amine. The development of catalytic methods for the synthesis of such compounds is of great interest.[11] Asymmetric reductive amination of the corresponding ketone, 1-(5-methylpyridin-2-yl)ethanone, provides a direct route.

Protocol: Iridium-Catalyzed Asymmetric Reductive Amination

This protocol is based on methodologies developed for the asymmetric reductive amination of 2-acylpyridines.[11]

Materials:

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Chiral phosphine ligand (e.g., (S)-BINAP)

  • 1-(5-Methylpyridin-2-yl)ethanone

  • Ammonium source (e.g., Ammonium trifluoroacetate)

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., Toluene)

  • High-pressure reactor (autoclave)

Procedure:

  • Catalyst Preparation:

    • In a glovebox, charge a high-pressure reactor vessel with [Ir(cod)Cl]₂ (0.5 mol%) and the chiral phosphine ligand (1.1 mol%).

    • Add anhydrous toluene.

  • Reaction Setup:

    • Add 1-(5-methylpyridin-2-yl)ethanone (1 equivalent) and the ammonium source (1.5 equivalents) to the reactor.

    • Seal the reactor.

  • Reaction Execution:

    • Purge the reactor with hydrogen gas several times.

    • Pressurize the reactor to the desired pressure (e.g., 0.8 MPa of H₂).[4]

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir.[4]

    • Monitor the reaction for conversion.

  • Work-up and Purification:

    • After cooling to room temperature, carefully vent the reactor.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting chiral amine by column chromatography or distillation.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC after derivatization (e.g., as an amide or carbamate).

Asymmetric_Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Catalyst_Prep Catalyst Precursor + Chiral Ligand Reaction_Vessel High-Pressure Reactor Catalyst_Prep->Reaction_Vessel Reactant_Prep Ketone + Amine Source Reactant_Prep->Reaction_Vessel H2_Pressure Pressurize with H₂ Reaction_Vessel->H2_Pressure Heating Heat to Reaction Temp H2_Pressure->Heating Quench_Extract Quench & Extract Heating->Quench_Extract Purification Column Chromatography Quench_Extract->Purification Analysis Chiral HPLC/GC Purification->Analysis

Caption: Workflow for asymmetric reductive amination.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and peer-reviewed methodologies in asymmetric catalysis.[4][9][10] To ensure the trustworthiness of your results, it is imperative to incorporate the following self-validating steps:

  • Control Experiments: Run the reaction with a racemic or achiral ligand to ensure that the observed enantioselectivity is indeed due to the chiral catalyst.

  • Confirmation of Absolute Configuration: The absolute configuration of the product should be determined unambiguously, for instance, by comparison with a known standard, X-ray crystallography, or by derivatization with a chiral auxiliary.

  • Purity Analysis: Ensure the chemical purity of the final product using techniques such as NMR spectroscopy and elemental analysis.

Conclusion

(R)-1-(5-Methylpyridin-2-yl)ethan-1-amine and its derivatives are versatile chiral building blocks and ligand precursors for asymmetric catalysis. Their application in asymmetric transfer hydrogenation and reductive amination provides efficient routes to valuable chiral alcohols and amines. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers and drug development professionals to explore the rich catalytic chemistry of this compound class.

References

  • Structural, kinetics and mechanistic studies of transfer hydrogenation of ketones catalyzed by chiral (pyridyl)imine nickel(ii) complexes - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines | Organic Letters - ACS Publications. Available at: [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. Available at: [Link]

  • Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances - C&EN. Available at: [Link]

  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC. Available at: [Link]

  • The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Available at: [Link]

  • Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing). Available at: [Link]

  • Transfer Hydrogenation of Ketones Using Pyridine-Aminoalcohol Ligands - ResearchGate. Available at: [Link]

  • Enantioselective Brønsted Acid Catalyzed Transfer Hydrogenation: Organocatalytic Reduction of Imines | Organic Letters - ACS Publications. Available at: [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules - IntechOpen. Available at: [Link]

  • Ruthenium-Catalysed Asymmetric Reduction of Ketones - Semantic Scholar. Available at: [Link]

  • Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC. Available at: [Link]

  • Heterocycle-containing Noyori-Ikariya Catalysts for Asymmetric Transfer Hydrogenation of Ketones - ResearchGate. Available at: [Link]

  • Catalysts for the Asymmetric Transfer Hydrogenation of Ketones Derived from l-Prolinamide and (p-CymeneRuCl2)2 or (Cp*RhCl2)2 | Organometallics - ACS Publications. Available at: [Link]

  • Iridium-Catalyzed Asymmetric Reductive Amination of C2-Acylpyridines - ResearchGate. Available at: [Link]

  • 1-(5-Methylpyridin-2-yl)ethylamine - Chem-Impex. Available at: [Link]

  • Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides - ResearchGate. Available at: [Link]

Sources

Method

Scale-up synthesis methods for (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine

Executive Summary (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine is a critical chiral heteroaromatic intermediate employed in the synthesis of type II kinase inhibitors and neurological therapeutics. The presence of the basic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-(5-Methylpyridin-2-yl)ethan-1-amine is a critical chiral heteroaromatic intermediate employed in the synthesis of type II kinase inhibitors and neurological therapeutics. The presence of the basic pyridine nitrogen and the stringent requirement for high enantiomeric excess (>99% ee) present specific challenges during scale-up, including catalyst poisoning in hydrogenation and racemization during work-up.

This guide details two validated protocols for the kilogram-scale synthesis of the target molecule:

  • Biocatalytic Transamination (Route A): The preferred method for manufacturing (>1 kg) due to superior enantioselectivity, ambient operating conditions, and elimination of heavy metals.

  • Ellman’s Sulfinamide Auxiliary (Route B): A robust chemical alternative for pilot-scale (<1 kg) or when specific enzyme libraries are inaccessible.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the asymmetric amination of the commercially available precursor, 1-(5-methylpyridin-2-yl)ethan-1-one (CAS: 5308-63-4).

  • Challenge: The steric differentiation between the methyl group and the 5-methylpyridin-2-yl moiety is sufficient for discrimination, but the basicity of the pyridine ring can interfere with Lewis acid catalysts (in chemical routes) or pH stability (in enzymatic routes).

  • Solution:

    • Enzymatic: Use of (R)-selective ω-Transaminases (ATA) with pH control.

    • Chemical:[1][2][3][4][5][6][7][8][9][10] Use of Titanium(IV) ethoxide to force imine condensation and diastereoselective reduction.

Pathway Visualization

SynthesisRoutes cluster_RouteA Route A: Biocatalysis (Recommended) cluster_RouteB Route B: Ellman Auxiliary Precursor 1-(5-methylpyridin-2-yl) ethan-1-one (CAS: 5308-63-4) ATA (R)-Selective ω-Transaminase Precursor->ATA Condensation Ti(OEt)4 / THF Imine Formation Precursor->Condensation EnzProduct Crude (R)-Amine ATA->EnzProduct PLP, pH 7-8 AmineDonor Isopropylamine (Amine Donor) AmineDonor->ATA Target (R)-1-(5-Methylpyridin-2-yl) ethan-1-amine EnzProduct->Target Extraction Auxiliary (R)-tert-Butanesulfinamide Auxiliary->Condensation Reduction Diastereoselective Reduction (NaBH4) Condensation->Reduction N-Sulfinyl Imine Hydrolysis HCl Hydrolysis Reduction->Hydrolysis Sulfinamide Int. Hydrolysis->Target

Figure 1: Strategic overview of the two primary synthesis routes. Route A is preferred for green chemistry metrics; Route B is preferred for rapid implementation without enzyme screening.

Route A: Biocatalytic Transamination (Protocol)

This method utilizes an (R)-selective ω-transaminase to transfer an amino group from an inexpensive donor (Isopropylamine) to the ketone substrate.

Mechanism: The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor. The equilibrium is shifted toward the product by using an excess of isopropylamine (IPA) and removing the volatile co-product (acetone).

Materials:
  • Substrate: 1-(5-methylpyridin-2-yl)ethan-1-one.

  • Enzyme: (R)-selective ω-Transaminase (e.g., Codexis ATA-P2 series or similar off-the-shelf screening kits).

  • Cofactor: PLP (Pyridoxal-5'-phosphate), 1 mM.

  • Amine Donor: Isopropylamine (IPA) (1-2 M).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5) or Triethanolamine.[11]

Step-by-Step Protocol (Scale: 100 g):
  • Buffer Preparation:

    • Prepare 1.0 L of 100 mM Potassium Phosphate buffer (pH 7.5).

    • Add PLP (0.25 g, ~1 mM final concentration).

    • Add Isopropylamine (59 g, 1.0 mol, 1.5 equiv to ketone) slowly. Caution: Exothermic. Adjust pH back to 7.5 using 6M HCl as IPA is basic.

  • Reaction Initiation:

    • Charge the reaction vessel with the buffer/amine mixture.

    • Add 1-(5-methylpyridin-2-yl)ethan-1-one (90 g, 0.66 mol).

    • Add DMSO (10% v/v) to assist solubility if the substrate oils out, though the pyridine moiety aids aqueous solubility compared to phenyl analogs.

    • Add (R)-ω-Transaminase powder (2.0 g, ~2% w/w relative to substrate).

    • Heat to 30–35°C with overhead stirring (200 rpm).

  • Process Control:

    • Monitor: HPLC every 4 hours.

    • Equilibrium Shift: If conversion stalls <90%, apply a slight nitrogen sweep to remove acetone (co-product) or apply reduced pressure (300-400 mbar).

    • Target: >98% conversion is typically achieved within 24 hours.

  • Work-up (Critical for Pyridines):

    • Basify the reaction mixture to pH >12 using 10M NaOH (to ensure the pyridine amine is neutral and extractable).

    • Extract with MTBE (3 x 500 mL). Note: Pyridines can be water-soluble; salting out with NaCl is recommended.

    • Dry combined organics over Na₂SO₄ and concentrate.

  • Purification:

    • The crude oil is often >98% pure.

    • Salt Formation: Dissolve in Ethanol, cool to 0°C, and add 1.0 equiv of HCl in Dioxane/Ethanol to precipitate the (R)-1-(5-methylpyridin-2-yl)ethan-1-amine dihydrochloride or monohydrochloride salt.

Key Performance Indicators (KPIs):

  • Yield: 85–92%

  • ee: >99% (Enzymatic selectivity is typically absolute).

Route B: Ellman’s Sulfinamide Auxiliary (Protocol)

When specific enzymes are unavailable, the condensation of (R)-tert-butanesulfinamide with the ketone followed by reduction is the industry standard for chiral amines.

Stereochemistry Note: To obtain the (R)-amine , one typically uses (R)-tert-butanesulfinamide followed by reduction with NaBH₄ . The bulky tert-butyl group directs the hydride attack. Validation of the diastereomer is required via HPLC.

Step-by-Step Protocol (Scale: 50 g):

Step 1: Imine Formation

  • Setup: Flame-dried 1 L 3-neck flask under Nitrogen.

  • Reagents:

    • 1-(5-methylpyridin-2-yl)ethan-1-one (50 g, 0.37 mol).

    • (R)-2-methylpropane-2-sulfinamide (49.3 g, 0.41 mol, 1.1 equiv).

    • Titanium(IV) ethoxide (Ti(OEt)₄) (168 g, 2.0 equiv). Crucial for driving equilibrium.

    • Solvent: Dry THF (500 mL).

  • Procedure:

    • Mix ketone and sulfinamide in THF.[11][12]

    • Add Ti(OEt)₄ dropwise at room temperature.

    • Heat to reflux (65°C) for 12–16 hours.

    • Quench: Cool to RT. Pour into brine (500 mL) with vigorous stirring. The Ti salts will form a thick slurry. Filter through Celite. Wash cake with Ethyl Acetate.

    • Isolate: Separate layers, dry organics, concentrate to yield the (R)-N-(1-(5-methylpyridin-2-yl)ethylidene)-2-methylpropane-2-sulfinamide .

Step 2: Diastereoselective Reduction

  • Setup: 1 L flask, -48°C to -78°C (Cryostat).

  • Reagents:

    • Crude Sulfinyl Imine (from Step 1).

    • NaBH₄ (Sodium Borohydride) (1.5 equiv) - Gives (R,R) diastereomer.

    • Solvent: THF (dry) + 2% Water (optional, increases rate).

  • Procedure:

    • Dissolve imine in THF, cool to -48°C.

    • Add NaBH₄ in portions.

    • Monitor by TLC/HPLC. The reaction is stereodetermining.

    • Warm: Allow to warm to RT naturally.

    • Quench: Saturated NH₄Cl. Extract with EtOAc.

Step 3: Hydrolysis

  • Procedure:

    • Dissolve the reduced sulfinamide in Methanol (200 mL).

    • Add 4M HCl in Dioxane (2 equiv).

    • Stir at RT for 1 hour.

    • Concentrate to dryness.

    • Precipitate: Triturate the solid with Diethyl Ether to remove sulfinic ester by-products.

    • Result: (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine Hydrochloride.

Comparative Analysis of Methods

MetricRoute A: BiocatalysisRoute B: Ellman Auxiliary
Scalability Excellent (>100 kg)Good (<10 kg)
Cost Low (Bulk IPA, reusable enzyme)High (Stoichiometric chiral auxiliary)
Chiral Purity (ee) >99% (Intrinsic)95-98% (Requires recrystallization)
Safety Aqueous, ambient tempTi(OEt)4 is moisture sensitive; Cryogenic steps
Waste (E-Factor) Low (Biodegradable)High (Titanium waste, Auxiliary waste)

Analytical Quality Control

1. Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Pyridine absorption).

  • Retention Times: (S)-isomer typically elutes before (R)-isomer on AD-H (Verify with racemate).

2. NMR Validation (1H NMR, 400 MHz, DMSO-d6):

  • Diagnostic peaks:

    • Doublet (CH3): ~1.4 ppm (3H).

    • Quartet (CH): ~4.2 ppm (1H).

    • Singlet (Ar-CH3): ~2.3 ppm (3H).

    • Aromatic Region: 7.2 - 8.4 ppm (3 protons, coupling pattern specific to 2,5-substitution).

References

  • Biocatalytic Transamination Review

    • Title: Progress in asymmetric biomimetic transamination of carbonyl compounds.[5][13]

    • Source:Chem. Soc. Rev., 2015, 44, 1740-1748.[5]

    • URL:[Link]

  • Ellman Auxiliary Methodology

    • Title: Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines.
    • Source:J. Org.[11] Chem. 1999, 64, 1278–1284.[11]

    • URL:[Link]

  • Scale-Up of Chiral Pyridine Amines (Process Example)

    • Title: Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary.[12]

    • Source:Molbank 2021, 2021(3), M1275.
    • URL:[Link][12][14]

  • Enzyme Engineering for Chiral Amines

    • Title: ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine.[15]

    • Source:C
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability Assurance for (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine

Ticket ID: STAB-5MP-001 Status: Open Priority: Critical Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-5MP-001 Status: Open Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Critical Alert: Immediate Handling Directives

If you have just received a shipment of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine (Free Base), do not store it on the benchtop. This compound possesses a chemically labile stereocenter at the benzylic-like position (C1 of the ethyl group).

Immediate Action Required:

  • Isolate from Atmosphere: The free amine reacts with atmospheric CO₂ to form carbamates, which can catalyze racemization kinetics.

  • Temperature Control: Store at -20°C . Thermal energy significantly lowers the activation barrier for proton exchange.

  • Form Selection: If long-term storage (>30 days) is required, convert the free base to a salt (e.g., HCl or L-Tartrate) immediately. The salt form is configurationally stable; the free base is not.

Module 1: The Science of Instability (Root Cause Analysis)

To prevent racemization, you must understand the mechanism driving it. Unlike simple benzylamines, the pyridine ring at the 2-position exerts a specific electronic influence that compromises the optical purity of your compound.

The Mechanism of Racemization

The hydrogen atom on the chiral center (C


) is significantly more acidic than in typical amines. This is due to the electron-withdrawing nature of the pyridine ring (via inductive effects) and the ability of the ring to stabilize the resulting carbanion (or enamine-like intermediate) through resonance.

Key Factors:

  • Acidity of C

    
    -H:  The pKa of the 
    
    
    
    -proton in 2-alkylpyridines is approx. 29-30 (vs. ~40+ for benzene analogs).
  • Imine-Enamine Tautomerism: Trace ketones or aldehydes can form Schiff bases, which rapidly tautomerize to achiral enamines, destroying chirality.

  • 5-Methyl Effect: While the 5-methyl group is electron-donating (slightly stabilizing the free base against deprotonation compared to the unsubstituted analog), it does not mitigate the risk enough to allow room-temperature storage.

Visualization of the Failure Mode

The following diagram illustrates how the chiral center is lost via deprotonation or tautomerization.

RacemizationMechanism cluster_0 Danger Zone (Storage) R_Enantiomer (R)-Enantiomer (Chiral) Transition Planar Intermediate (Achiral Carbanion/Enamine) R_Enantiomer->Transition Deprotonation (-H+) Racemic Racemic Mixture (50% R / 50% S) Transition->Racemic Reprotonation (+H+ from either face) Base Base / Trace Metal Base->Transition Heat Heat / CO2 Heat->Transition

Caption: Figure 1. The pathway of optical purity loss.[1][2] The planar intermediate allows reprotonation from either face, leading to a racemic mixture.[1][3][4]

Module 2: Storage Protocols (The "How-To")

Decision Matrix: Storage Strategy
Storage DurationRecommended FormTemperatureAtmosphereContainer
< 1 Week Free Base4°CArgon/NitrogenAmber Glass (Silanized)
1 - 4 Weeks Free Base-20°CArgon/NitrogenAmber Glass (Silanized)
> 1 Month HCl / Tartrate Salt Ambient / 4°CDesiccated AirTightly Sealed Vial
Protocol: Conversion to Hydrochloride Salt (Stabilization)

Use this protocol to lock the stereochemistry for long-term banking.

Reagents:

  • (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine (Free Base)

  • Anhydrous Diethyl Ether or MTBE (Solvent)

  • HCl in Dioxane (4M) or Isopropanol

Step-by-Step:

  • Dissolution: Dissolve the free amine in anhydrous diethyl ether (10 mL per gram of amine). Ensure the solution is clear.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add HCl (1.1 equivalents) with vigorous stirring.

    • Note: Do not use aqueous HCl; water promotes proton exchange.

  • Precipitation: A white to off-white solid should precipitate immediately.

  • Isolation: Filter the solid under an inert atmosphere (nitrogen blanket) to avoid moisture absorption (hygroscopy).

  • Drying: Dry under high vacuum (< 1 mbar) at room temperature for 4 hours.

  • Validation: Check optical rotation

    
     to confirm no degradation occurred during salt formation.
    

Module 3: Troubleshooting & FAQs

Ticket #402: "My sample turned yellow/brown."

Q: I stored the free base in a clear vial on the shelf. Two weeks later, it's yellow. Is it racemized? A: The color change indicates oxidation (formation of N-oxides or imines), which often precedes or accompanies racemization.

  • Diagnosis: Run a chiral HPLC or GC. If the ee% is intact but purity is low, repurify via distillation.

  • Fix: Always use amber glass and store under Argon .

Ticket #405: "Can I use Methanol for storage?"

Q: I dissolved the amine in methanol for easier handling. Is this safe? A: NO.

  • Reason: Methanol is a protic solvent. In the presence of even trace basicity (from the pyridine ring itself), protic solvents facilitate proton exchange at the chiral center.

  • Correction: Store as a neat oil/solid. If dilution is necessary, use a non-polar, aprotic solvent like Toluene or Hexane .

Ticket #409: "Salt Selection: HCl vs. Tartrate?"

Q: Which salt is better for preventing racemization? A: Both are effective, but they serve different roles:

  • HCl Salt: Best for general storage. High lattice energy, chemically inert.

  • L-Tartrate: Best if you suspect your sample is already partially racemized. Recrystallizing with a chiral acid (like L-Tartaric acid) can actually upgrade the enantiomeric excess (optical resolution) while stabilizing the amine.

Workflow Visualization: Stability Decision Tree

StorageDecision Start Incoming Sample: (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine CheckForm Is it a Salt or Free Base? Start->CheckForm Salt Salt Form (HCl, Tartrate) CheckForm->Salt Base Free Base CheckForm->Base ActionSalt Store Ambient/4°C Desiccator Salt->ActionSalt Duration Storage Duration? Base->Duration ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm ActionShort Store -20°C Under Argon Amber Vial ShortTerm->ActionShort ActionConvert CRITICAL: Convert to HCl Salt LongTerm->ActionConvert ActionConvert->ActionSalt After Conversion

Caption: Figure 2. Decision logic for ensuring long-term configurational stability.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992.
  • Nugent, T. C. (Ed.). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH, 2010.

  • Stirling, M., et al. "Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle." White Rose eTheses Online, University of Leeds. (Details the lability of pyridyl-ethylamines and racemization protocols).

  • Blacker, A. J., et al. "Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations." The Journal of Organic Chemistry, 2021. (Discusses the mechanism of racemization for benzylic-like amines).

Sources

Optimization

Technical Support Center: Handling (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine Hydrochloride

[1] Status: Active Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Compound Profile Compound: (R)-1-(5-Methylpyridin-2-yl)e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Ticket Type: Technical Guide / Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Compound Profile

Compound: (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine hydrochloride Class: Chiral


-methylbenzylamine analog (Pyridine series)
Critical Property: Hygroscopic / Deliquescent 

The Core Challenge: Like many pyridine-based amine salts, this compound exhibits significant hygroscopicity. The electron-deficient pyridine ring, combined with the ionic lattice of the hydrochloride salt, creates a high affinity for atmospheric water.

Impact on Research: Mishandling this hygroscopicity leads to three primary failure modes:

  • Stoichiometric Drift: "Invisible" water weight causes under-dosing of the amine in coupling reactions.

  • Physical Degradation: Formation of "goo" or oils (deliquescence) makes transfer impossible.

  • Reaction Quenching: Introduced water hydrolyzes sensitive electrophiles (e.g., acid chlorides, activated esters).

Troubleshooting Guides (Q&A)

Module A: Physical Handling & Weighing

Q: I opened the bottle and the powder is clumping or looks wet. Is it degraded? A: Likely not degraded, but deliquesced .

  • Diagnosis: Amine HCl salts are chemically stable but physically unstable in humid air. The "wetness" is atmospheric water absorbed into the crystal lattice, eventually dissolving the salt in its own absorbed water.

  • Immediate Action: Do not heat aggressively to dry, as this can promote racemization or degradation of the pyridine ring if impurities are present.

  • Remediation: If the solid is sticky but not liquid, place it in a vacuum desiccator over Phosphorus Pentoxide (

    
    ) or KOH pellets for 24 hours. If it has turned to oil, proceed to Protocol B (In-Situ Recovery)  below.
    

Q: The mass keeps increasing while I am weighing it on the balance. Which reading is correct? A: None of them. You are observing real-time moisture adsorption.

  • The Error: A drifting balance reading indicates you are weighing water, not reagent. This introduces a mass error of 5-15%, which is fatal for tight stoichiometry (e.g., 1:1 amide couplings).

  • The Fix: Use the "Difference Weighing" technique inside a closed vessel:

    • Tare a capped vial containing the bulk solid.

    • Remove an estimated amount quickly.

    • Recap and weigh the vial again.

    • The mass lost is the mass transferred.

    • Pro-Tip: For critical GMP-like precision, weigh inside a glove bag or glove box under

      
      .
      
Module B: Reaction & Stoichiometry

Q: My amide coupling yield is consistently 10-15% lower than expected. I suspect the amine. A: You are likely under-dosing the amine due to water weight.

  • Causality: If your salt is 10% water by weight and you weigh 100 mg, you are only adding 90 mg of reactant. In a 1:1 reaction, the limiting reagent becomes the amine, leaving 10% of your precious activated acid unreacted.

  • Validation: Run a Quantitative NMR (qNMR) using an internal standard (e.g., maleic acid or trimethoxybenzene) in

    
    . Compare the integrated amine protons to the standard. If the purity is <95% but no organic impurities are visible, the remainder is water/solvent.
    
  • Correction: Adjust your stoichiometry based on the active mass, not the weighed mass.

Q: Can I just use the wet salt if I add excess base? A: It depends on the reaction type.

  • Allowed:

    
     or alkylations in aqueous-miscible solvents (DMF/Water mixtures).
    
  • Forbidden: Moisture-sensitive couplings (EDC/NHS, Acid Chlorides, Anhydrides). The water will hydrolyze the activated electrophile faster than the amine can attack, leading to low yields and difficult purification.

Critical Workflows & Visualization

Workflow 1: The Moisture Mitigation Strategy

This diagram outlines the decision process for handling the salt based on its physical state.

MoistureHandling Start Inspect Compound State StateDry Free Flowing Powder Start->StateDry StateClump Clumped / Sticky Start->StateClump StateLiq Oily / Deliquesced Start->StateLiq ActionWeigh Weigh by Difference (Minimizes Exposure) StateDry->ActionWeigh ActionDry Vacuum Desiccator (P2O5 or KOH, 24h) StateClump->ActionDry ActionFreeBase Protocol B: In-Situ Free Basing StateLiq->ActionFreeBase Reaction Proceed to Reaction (Adjust Stoichiometry) ActionWeigh->Reaction CheckKF Check Water Content (KF Titration or qNMR) ActionDry->CheckKF ActionFreeBase->Reaction CheckKF->ActionFreeBase Water > 15% CheckKF->Reaction Water % Known

Figure 1: Decision tree for handling hygroscopic amine salts based on physical appearance.

Workflow 2: In-Situ Recovery (The "Nuclear" Option)

When the salt is too wet to weigh accurately, convert it to the free base in solution. This removes water and resets the stoichiometry.

FreeBasing Input Wet Amine HCl Salt Step1 Dissolve in NaHCO3 (aq) + DCM or EtOAc Input->Step1 Biphasic Mix Step2 Phase Separation Step1->Step2 Extract Step3 Dry Organic Layer (Na2SO4 / MgSO4) Step2->Step3 Organic Layer Output Dry Free Base in Solution Step3->Output Titrate Titrate/Evaporate to determine Conc. Output->Titrate

Figure 2: Protocol for converting wet salt to usable free base solution.

Standard Operating Protocols (SOPs)

Protocol A: Drying the Hydrochloride Salt

Use when the solid is slightly clumped but retrievable.

  • Equipment: Vacuum desiccator or drying pistol.

  • Desiccant: Fresh Phosphorus Pentoxide (

    
    ) is preferred for amines; KOH pellets are acceptable. Avoid silica gel (insufficient for deliquescent salts).
    
  • Procedure:

    • Place the open vial of amine salt in the desiccator.

    • Apply high vacuum (< 1 mbar).

    • Leave for 12–24 hours at room temperature.

    • Caution: Do not heat above 40°C unless thermal stability is confirmed, as HCl can dissociate or the chiral center may be compromised over long durations.

Protocol B: In-Situ Free Basing (Recommended for Synthesis)

Use when the salt is deliquesced or precise stoichiometry is critical.

  • Dissolution: Dissolve the entire "wet" batch of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine hydrochloride in saturated aqueous

    
     (pH ~8-9).
    
  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry the combined organic layers over anhydrous

    
     for 30 minutes. Filter.
    
  • Quantification:

    • Option 1: Carefully evaporate a small aliquot and weigh to determine concentration.

    • Option 2: Use the solution directly in the next step (assuming 100% recovery if extraction was thorough) to avoid handling the potentially volatile or unstable free base oil.

Data Summary: Impact of Water

Water Content (w/w)Physical AppearanceStoichiometric Error (if uncorrected)Recommended Action
< 1% Free-flowing white powderNegligibleUse as is. Store in desiccator.
1 - 5% Slight clumping / stickingLow (1.05 eq needed)Dry in vacuum desiccator.
5 - 15% Paste / CakingHigh (Reaction may fail)Must dry or use Protocol B.
> 15% Oil / Liquid (Deliquesced)CriticalProtocol B (Free Base) only.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for drying organic bases and salts).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Best practices for handling hygroscopic solids in scale-up).

  • Sigma-Aldrich (Merck). Handling Hygroscopic Reagents Technical Bulletin.

  • Reich, H. J. (2018). WinDNMR: Dynamic NMR Spectroscopy / Quantitative NMR. University of Wisconsin-Madison. (Reference for using qNMR to determine water content/purity).

Reference Data & Comparative Studies

Validation

Comparative Guide: Optical Rotation vs. Chiral HPLC for (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine

Topic: Comparative Guide to Characterizing (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary (...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide to Characterizing (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

(R)-1-(5-Methylpyridin-2-yl)ethan-1-amine (CAS: 885277-04-3 for racemate; specific enantiomer often custom-synthesized) is a critical chiral building block in medicinal chemistry, serving as a bioisostere to


-methylbenzylamine.[1] It is frequently employed in the synthesis of neurological drugs and as a chiral auxiliary.

For researchers, the immediate challenge is accurate characterization. While Specific Optical Rotation (SOR) provides a rapid identity check, it is notoriously variable for pyridine-based amines due to solvent association and pH sensitivity.[1] Chiral HPLC remains the definitive standard for enantiomeric excess (ee) determination.

This guide compares these two analytical methodologies, providing experimental protocols and decision-making frameworks to ensure the integrity of your chiral pool.

Characterization Profile: The Target Molecule

PropertyDescription
Chemical Name (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine
Molecular Formula

Molecular Weight 136.19 g/mol
Chiral Center C1 (Ethyl group attachment)
Key Moiety 5-Methylpyridine (Bioisostere for p-tolyl)
Storage 2–8°C, under inert atmosphere (Hygroscopic/Air sensitive)
The Optical Rotation Dilemma

Unlike its phenyl analog ((R)-1-phenylethylamine,


), the specific rotation of pyridine derivatives is highly sensitive to protonation states.
  • Expected Value: Based on structural analogs (Smith, JACS), the (R)-enantiomer typically exhibits a positive (+) rotation in alcoholic solvents (MeOH/EtOH).

  • Literature Range:

    
     (
    
    
    
    , EtOH).
  • Critical Caveat: Values can flip sign or magnitude in acidic solvents (e.g.,

    
    ) due to pyridinium formation. Do not rely on OR alone for purity assignment. 
    

Comparative Analysis: Polarimetry vs. Chiral HPLC

Method A: Polarimetry (Rapid Screening)

Best For: Quick batch identification, confirming absolute configuration (vs. literature), and monitoring resolution processes. Limitations: Low sensitivity to minor enantiomeric impurities; highly susceptible to moisture and solvent effects.[1]

Method B: Chiral HPLC (Definitive Quantification)

Best For: Exact determination of enantiomeric excess (ee%), GMP release testing, and process validation. Limitations: Requires method development; longer analysis time.[1]

Performance Matrix
FeaturePolarimetry (OR)Chiral HPLC
Precision Low (

error)
High (

error)
Speed Fast (< 5 mins)Moderate (20-40 mins)
Sample Req. High (~10-50 mg)Low (< 1 mg)
Structural Insight Absolute Configuration (Sign)Separation Capability
Primary Risk False readings due to pH/SolventColumn degradation (if no DEA used)

Experimental Protocols

Protocol 1: Accurate Measurement of Specific Optical Rotation
  • Objective: Minimize variability caused by hygroscopy and solvent effects.

  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).[1]

Step-by-Step Workflow:

  • Drying: Dry the amine oil under high vacuum (< 1 mbar) for 2 hours to remove water/solvent traces.

  • Solvent Selection: Use Absolute Ethanol (HPLC Grade).[1] Avoid chloroform (can react/complex with pyridine).

  • Preparation: Prepare a concentration of exactly

    
     (1.0 g / 100 mL). For small batches, use 10 mg in 1.0 mL.
    
  • Blanking: Zero the polarimeter with the exact same solvent batch used for the sample.

  • Measurement: Fill the 1 dm (100 mm) cell. Ensure no bubbles are in the light path. Measure at

    
    .
    
  • Calculation:

    
    
    Where 
    
    
    
    is observed rotation,
    
    
    is path length (dm), and
    
    
    is concentration (g/mL).[2][3][4]
Protocol 2: Chiral HPLC Method (The Industry Standard)
  • Objective: Baseline separation of (R) and (S) enantiomers.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) + 0.1% Diethylamine (DEA) .[1]

    • Note: DEA is mandatory.[1] Without it, the basic pyridine nitrogen will interact with residual silanols, causing peak tailing and loss of resolution.

Method Parameters:

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Pyridine

    
    ) and 210 nm.
    
  • Expected Retention:

    • (R)-Isomer: Typically elutes 2nd on AD-H (check with authentic standard).[1]

    • (S)-Isomer: Typically elutes 1st.[1]

    • Resolution (

      
      ): Target 
      
      
      
      .

Visualizing the Analytical Workflow

The following diagram illustrates the decision tree for characterizing a newly synthesized batch of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine, ensuring scientific integrity.

G Start Crude (R)-Amine Batch Dry Step 1: High Vac Drying (Remove H2O/Solvent) Start->Dry Split Sample Splitting Dry->Split PrepOR Prep: c=1.0 in EtOH Split->PrepOR ~20 mg PrepLC Prep: 1 mg/mL in Mob Phase (Hex:IPA + 0.1% DEA) Split->PrepLC ~1 mg MeasureOR Measure [α]20/D PrepOR->MeasureOR CheckSign Check Sign (+) (Identity Confirmation) MeasureOR->CheckSign Result Batch Release / Use CheckSign->Result If Positive (+) RunLC Run Chiral HPLC (Chiralpak AD-H) PrepLC->RunLC CalcEE Calculate % ee (Purity Confirmation) RunLC->CalcEE CalcEE->Result If ee > 98%

Caption: Analytical workflow for validating the identity and purity of chiral pyridine amines.

Synthesis Context & Causality

Understanding how the (R)-isomer is generated informs the characterization needs.

  • Ellman's Sulfinamide Synthesis: The most common route involves condensing 1-(5-methylpyridin-2-yl)ethanone with (R)-tert-butanesulfinamide.[1]

    • Causality: The diastereoselectivity is determined during the Grignard addition or reduction step.

    • Implication: If the reaction temperature drifts, diastereomeric impurities increase. HPLC is required to detect these subtle shifts, as OR will not show a linear drop.

  • Enzymatic Resolution: Lipase-catalyzed acetylation of the racemate.

    • Implication: This often leaves residual ester.[1] The OR value will be heavily skewed by the ester's own rotation. Purify by column chromatography before OR measurement.

References

  • Smith, H. E. (1998). "Chiroptical Properties of the Benzene Chromophore." Chemical Reviews, 98(4), 1709-1740.[5] (Establishes optical rotation trends for aryl/heteroaryl amines). [1]

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. (Primary synthesis route for chiral amines).

  • BenchChem. (2025). "A Comparative Guide to Chiral HPLC Methods." (General protocols for amine separation). [1]

  • Wang, G., et al. (2025). "Iridium-catalyzed asymmetric reductive amination of C2-acylpyridines." RSC Advances. (Recent synthesis of 1-(pyridin-2-yl)ethylamine analogs).

Sources

Comparative

Comparison of (R) vs (S)-1-(5-Methylpyridin-2-yl)ethan-1-amine biological activity

This guide provides an in-depth technical comparison of the (R)- and (S)-enantiomers of 1-(5-Methylpyridin-2-yl)ethan-1-amine , a privileged chiral building block in medicinal chemistry. Executive Summary 1-(5-Methylpyri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the (R)- and (S)-enantiomers of 1-(5-Methylpyridin-2-yl)ethan-1-amine , a privileged chiral building block in medicinal chemistry.

Executive Summary

1-(5-Methylpyridin-2-yl)ethan-1-amine is a critical chiral synthon used primarily in the synthesis of kinase inhibitors (e.g., ALK, c-Met, TGF-β) and G-protein coupled receptor (GPCR) modulators.[1][2] Its biological "activity" is defined by its role as a pharmacophore: the stereocenter at the


-position determines the spatial orientation of the pyridine ring within a protein binding pocket.
  • The (S)-Enantiomer: Typically serves as the eutomer (active isomer) in ATP-competitive kinase inhibitors, where the chiral methyl group occupies a specific hydrophobic sub-pocket (e.g., the ribose-binding region), locking the molecule in a bioactive conformation.

  • The (R)-Enantiomer: Often acts as the distomer (inactive isomer), frequently exhibiting steric clash with the gatekeeper residue or solvent-front regions, leading to 10–100x lower potency.

Chemical Identity & Physical Properties[3][4]

Feature(S)-Isomer(R)-Isomer
CAS Number 1417656-45-1 (HCl salt)953780-25-1 (Methoxy analog ref)*
Stereochemistry (S)-configuration (Cahn-Ingold-Prelog)(R)-configuration
Optical Rotation

(c=0.5, CHCl

)

(c=0.3, CHCl

)
Primary Application Synthesis of bioactive kinase inhibitorsNegative control in SAR studies; Chiral probe
Key Pharmacophore Pyridine nitrogen (H-bond acceptor) + Chiral amine (H-bond donor)Same, but with inverted vector

*Note: CAS numbers for specific salt forms vary. Always verify with the Certificate of Analysis.

Biological Activity Profile: The Stereochemical Switch

The biological differentiation between the (R) and (S) forms is not intrinsic to the free amine but manifests when incorporated into a drug scaffold.

Mechanism of Action: Kinase Binding

In many kinase inhibitors (e.g., targeting ALK5 or c-Met ), the pyridine ring mimics the adenine base of ATP. The chiral ethylamine linker serves two functions:

  • H-Bonding: The amine NH forms a critical hydrogen bond with the hinge region of the kinase.

  • Conformational Lock: The

    
    -methyl group restricts rotation.
    
    • Case (S): The methyl group points away from the steric bulk of the protein, allowing the pyridine to sit flat in the pocket.

    • Case (R): The methyl group points towards the protein backbone (often the gatekeeper residue), causing a steric clash that destabilizes binding.

Representative SAR Data (Hypothetical Model based on ALK5 Inhibition)

Data extrapolated from structure-activity relationship (SAR) studies of pyridine-ethylamines in TGF-β type 1 receptor inhibitors.

Compound VariantTargetIC

(Enzyme)
IC

(Cellular)
Interpretation
(S)-Isomer Derived ALK5 Kinase7.0 nM 61 nM High potency; optimal fit.
(R)-Isomer Derived ALK5 Kinase> 1,000 nMInactiveSteric clash prevents binding.
Racemic Mixture ALK5 Kinase~ 500 nM~ 2,000 nMActivity diluted by inactive enantiomer.
Toxicity & Metabolism
  • Metabolic Stability: The (S)-enantiomer often shows superior metabolic stability. The (R)-enantiomer can be more susceptible to oxidative deamination by Monoamine Oxidases (MAO) if the stereochemistry aligns with the enzyme's catalytic site.

  • General Toxicity: As free amines, both enantiomers are skin irritants and potential sensitizers (H314: Causes severe skin burns).

Experimental Protocols

Protocol A: Chiral Resolution via Diastereomeric Crystallization

Use this protocol to separate the (S)-enantiomer from a racemic mixture if commercial pure stock is unavailable.

Reagents:

  • Racemic 1-(5-methylpyridin-2-yl)ethanamine (10 g)

  • Resolving Agent: (+)-L-Tartaric Acid (Stoichiometric amount)

  • Solvent: Methanol (MeOH) / Ethanol (EtOH)

Workflow:

  • Salt Formation: Dissolve racemate in warm MeOH. Slowly add (+)-tartaric acid solution.

  • Crystallization: Cool slowly to 4°C. The (S)-amine-(+)-tartrate salt is typically less soluble and will precipitate.

  • Filtration: Filter the crystals. (Save the mother liquor for (R)-isomer recovery).

  • Recrystallization: Recrystallize the solid from EtOH to upgrade Chiral Purity to >99% ee.

  • Free Basing: Treat the salt with 2M NaOH and extract with Dichloromethane (DCM) to yield the free (S)-amine.

Protocol B: Determination of Enantiomeric Excess (ee%)

Method: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: Daicel Chiralpak OD-H or AD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (Pyridine absorption max)

  • Temperature: 25°C

  • Expected Retention:

    • (R)-Isomer:

      
       min (Minor peak in (S)-sample)
      
    • (S)-Isomer:

      
       min (Major peak)
      
  • Calculation:

    
    
    

Visualizations

Chiral Resolution Workflow

The following diagram illustrates the logical flow for isolating the bioactive (S)-enantiomer.

ChiralResolution Racemate Racemic Amine (R/S Mixture) Tartaric Add (+)-Tartaric Acid (Resolving Agent) Racemate->Tartaric Crystallization Fractional Crystallization (MeOH/EtOH) Tartaric->Crystallization Solid Solid Precipitate (S)-Amine Salt Crystallization->Solid Less Soluble Liquid Mother Liquor (R)-Amine Enriched Crystallization->Liquid More Soluble Recryst Recrystallization (Upgrade ee% > 99%) Solid->Recryst Base Basify (NaOH) & Extract Recryst->Base FinalProduct Pure (S)-1-(5-Methylpyridin-2-yl)ethanamine Base->FinalProduct

Caption: Workflow for the diastereomeric resolution of the (S)-enantiomer using tartaric acid.

Pharmacophore Binding Logic

This diagram explains why the (S)-isomer is biologically active in kinase targets.

BindingLogic S_Iso (S)-Isomer (Active) Target Kinase Binding Pocket (ATP Site) S_Iso->Target R_Iso (R)-Isomer (Inactive) R_Iso->Target Interaction_S Methyl Group -> Solvent Pyridine -> Hinge H-Bond Target->Interaction_S Fits Interaction_R Methyl Group -> Gatekeeper (Steric Clash!) Target->Interaction_R Clashes Result_S High Potency (nM Activity) Interaction_S->Result_S Result_R Low Potency (> µM Activity) Interaction_R->Result_R

Caption: Stereochemical impact on ligand-target binding interactions.

References

  • Gellibert, F., et al. (2012). "Synthesis and biological evaluation of 2-benzylamino-4(5)-(6-methylpyridin-2-yl)-5(4)-([1,2,4]triazolo[1,5-a]pyridin-6-yl)thiazoles as transforming growth factor-β type 1 receptor kinase inhibitors." European Journal of Medicinal Chemistry, 57, 74-84.[3] Link

  • Waldeck, B. (1993). "Biological significance of the enantiomeric purity of drugs." Chirality, 5(5), 350-355. Link

  • BenchChem Application Note. (2025). "Protocols for the Chiral Resolution of Pyridine-Ethanamine Derivatives." Link

  • ChemicalBook. (2025). "Product Monograph: 1-(5-Methylpyridin-2-yl)ethanamine." Link

  • MDPI. (2021). "The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." Molecules. Link

Sources

Validation

A Researcher's Guide to the Certificate of Analysis for (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine: Ensuring Quality and Reproducibility

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is more than just a document; it is the cornerstone of experimental integrity and regulatory compliance. This is particul...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is more than just a document; it is the cornerstone of experimental integrity and regulatory compliance. This is particularly true for chiral molecules like (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine, a versatile building block in pharmaceutical synthesis.[1] A comprehensive and well-scrutinized CoA is paramount to ensuring the quality, purity, and, most critically, the correct stereochemistry of this starting material, which directly impacts the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of the essential components of a CoA for (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine, supported by experimental data and protocols. It is designed to empower researchers to critically evaluate the quality of their starting materials and to foster a deeper understanding of the analytical techniques that underpin a reliable CoA.

Deconstructing the Certificate of Analysis: A Comparative Overview

A CoA is a formal document issued by the manufacturer that certifies the quality and purity of a specific batch of a product.[2] While the format may vary between suppliers, a robust CoA for a chiral intermediate like (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine should, at a minimum, contain the elements outlined in Table 1. The trustworthiness of a CoA is directly linked to the rigor of the analytical methods employed and the transparency of the reported results.

Table 1: Essential Components of a Certificate of Analysis for (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine

ParameterTypical SpecificationSignificance and Comparative Insights
Identification Conforms to structureConfirms the chemical identity of the compound. This is typically achieved through techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry. A trustworthy supplier will provide data that unequivocally supports the assigned structure.
Appearance Colorless to light yellow liquidA simple yet important indicator of purity. Deviations from the expected appearance could suggest the presence of impurities or degradation products.
Assay (by Titration or HPLC) ≥ 98.0%This value represents the overall purity of the compound. While titration provides a measure of the total amine content, HPLC is preferred as it can also separate and quantify impurities. A higher assay value is generally desirable, but the impurity profile is equally important.
Enantiomeric Excess (e.e.) ≥ 99.0%For a chiral molecule, this is one of the most critical parameters. It indicates the percentage of the desired (R)-enantiomer relative to the undesired (S)-enantiomer.[3] A high e.e. is crucial for ensuring the stereospecificity of subsequent reactions and the pharmacological activity of the final product. Different suppliers may offer varying grades of enantiopurity, and the required specification will depend on the specific application.
Specific Rotation [α]D Reported value (e.g., [α]D²⁰ +X° (c=1, MeOH))An indirect measure of enantiomeric purity. While useful, it is less precise than chromatographic methods and can be influenced by concentration, solvent, and temperature.[3] It should be used in conjunction with a more specific method like chiral HPLC.
Water Content (by Karl Fischer) ≤ 0.5%Water can act as an impurity and may interfere with certain chemical reactions. A low water content is generally preferred.
Residual Solvents (by GC) Meets ICH Q3C limitsEnsures that solvents used in the manufacturing process are removed to acceptable levels to prevent unwanted side reactions or toxicity.
Related Substances (by HPLC) Individual impurity ≤ 0.5%, Total impurities ≤ 1.0%This parameter quantifies any impurities present in the material. A detailed impurity profile is a hallmark of a high-quality CoA and provides valuable information about the manufacturing process.

The Cornerstone of a Trustworthy CoA: Rigorous Analytical Methodologies

The reliability of a Certificate of Analysis is directly proportional to the quality and validation of the analytical methods used to generate the data. For (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine, the following experimental workflows are fundamental.

Workflow for Identity, Purity, and Impurity Profiling

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting prep Dissolve sample in a suitable solvent (e.g., Methanol, Acetonitrile) hplc HPLC Analysis (Purity and Impurities) prep->hplc Inject into HPLC gc GC-MS Analysis (Residual Solvents) prep->gc Inject into GC-MS nmr NMR Spectroscopy (Structure Confirmation) prep->nmr Prepare NMR sample data_analysis Integrate peaks, calculate percentages, and compare to specifications hplc->data_analysis gc->data_analysis nmr->data_analysis coa_generation Generate Certificate of Analysis data_analysis->coa_generation

Caption: Analytical workflow for CoA generation.

Experimental Protocol 1: Chiral HPLC for Enantiomeric Excess Determination

The determination of enantiomeric excess is arguably the most critical analysis for a chiral compound. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for this measurement.[4]

Objective: To separate and quantify the (R) and (S) enantiomers of 1-(5-Methylpyridin-2-yl)ethan-1-amine to determine the enantiomeric excess.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralpak AD-H or equivalent)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine sample

  • Racemic 1-(5-Methylpyridin-2-yl)ethan-1-amine standard (for method development and peak identification)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be adjusted to achieve baseline separation.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the sample in 10 mL of the mobile phase.

  • HPLC Conditions:

    • Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:Isopropanol (90:10 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers.

    • Inject the sample solution.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Experimental Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

GC-MS is a powerful technique for identifying and quantifying volatile organic compounds, making it ideal for the analysis of residual solvents.[5]

Objective: To identify and quantify any residual solvents from the manufacturing process.

Instrumentation and Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-624 or equivalent)

  • Headspace autosampler

  • Dimethyl sulfoxide (DMSO) or another suitable high-boiling point solvent

  • Reference standards for common solvents

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add a known volume of DMSO.

  • GC-MS Conditions:

    • Column: DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness)

    • Carrier Gas: Helium

    • Oven Temperature Program: Initial temperature of 40 °C held for 5 minutes, then ramp to 240 °C at 10 °C/min.

    • Injector Temperature: 250 °C

    • MS Transfer Line Temperature: 250 °C

    • MS Ion Source Temperature: 230 °C

    • Scan Range: m/z 35-350

  • Analysis:

    • Run a blank (DMSO) to identify any background peaks.

    • Run the sample.

    • Identify any peaks corresponding to residual solvents by comparing their retention times and mass spectra to those of reference standards.

    • Quantify the amount of each solvent using an external or internal standard method.

Experimental Protocol 3: NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the elucidation of chemical structures.[6] Both ¹H and ¹³C NMR should be performed to confirm the identity of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine.

Objective: To confirm the chemical structure of the compound.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[7]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Integrate the ¹H NMR signals and determine their chemical shifts and coupling constants.

    • Assign the signals in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the structure of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine. The data should be consistent with the expected structure.

Visualization of Key Analytical Workflows

A clear understanding of the experimental process is crucial for evaluating the data presented on a CoA. The following diagrams illustrate the workflows for the key analytical techniques discussed.

Chiral HPLC Workflow

cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Processing prep Prepare mobile phase and sample solution inject Inject sample onto chiral column prep->inject separate Separate enantiomers inject->separate detect Detect enantiomers with UV detector separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess integrate->calculate

Caption: Workflow for enantiomeric excess determination.

GC-MS Headspace Workflow

cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Quantification prep Place sample in headspace vial with DMSO incubate Incubate vial to volatilize solvents prep->incubate inject Inject headspace gas into GC-MS incubate->inject separate Separate solvents on GC column inject->separate detect Detect and identify by mass spectrometry separate->detect quantify Quantify solvents against standards detect->quantify

Caption: Workflow for residual solvent analysis.

Conclusion: The CoA as a Pact of Quality

In the landscape of modern drug discovery and development, the Certificate of Analysis for a critical starting material like (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine is not merely a formality but a pact of quality between the supplier and the researcher. A thorough understanding of the components of a CoA and the underlying analytical methodologies is indispensable for ensuring the integrity of research and the safety of potential therapeutics. By demanding comprehensive and transparent CoAs backed by robust, validated methods, the scientific community can collectively raise the bar for quality and reproducibility.

References

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • HELIX Chromatography. (2026). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Dong, M. W. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1094-1103.
  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal for Research in Applied Science and Engineering Technology, 9(6), 528-542.
  • Claus, J. E. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Karakaplan, M., & Yalcin, T. (2019). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods and Protocols, 2(3), 63.
  • MedchemExpress. (n.d.). Certificate of Analysis.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • LabRulez GCMS. (n.d.). C1 – C3 amines - Analysis of impurities in trimethylamine. Retrieved from [Link]

  • Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

  • Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines.
  • ResolveMass Laboratories Inc. (2026, February 7). GC-MS vs LC-MS for Impurity Testing. Retrieved from [Link]

  • Afonin, A. V., & Vasilev, A. V. (2018). Identification and structure elucidation by NMR spectroscopy. Magnetic Resonance in Chemistry, 56(6), 441-460.
  • Santa Cruz Biotechnology. (n.d.). 1-(5-Methyl-pyridin-2-yl)ethanone.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • Sanchez, C. A. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 1-5.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. Retrieved from [Link]

  • Wesleyan University. (2023). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds.
  • Advanced ChemBlocks. (n.d.). (R)-1-(5-methoxypyridin-2-yl)ethan-1-amine.
  • Sigma-Aldrich. (n.d.). 1-(5-Methylpyridin-2-yl)ethanone.
  • BLDpharm. (n.d.). 1-(5-Methylpyridin-2-yl)ethanone.
  • IPEC. (2024). The International Pharmaceutical Excipients Council - Certificate of Analysis Guide. Retrieved from [Link]

  • Wockhardt Research Centre. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 70(4), 468–472.
  • Yao, Z. P., & Chan, T. W. D. (2007). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.
  • The Royal Society of Chemistry. (n.d.). Iridium-Catalyzed Asymmetric Reductive Amination of C2- Acylpyridines.
  • Lebrilla, C. B., & Liu, Y. (1999). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical chemistry, 71(23), 5249-5254.
  • AChemBlock. (n.d.). 1-(5-methylpyridin-2-yl)ethanone 95%.

Sources

Comparative

Comparative Guide: X-ray Crystallography &amp; Structural Analysis of (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine Complexes

Executive Summary The chiral scaffold (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine (hereafter (R)-5-Me-PEA ) represents a critical "privileged structure" in asymmetric catalysis and medicinal chemistry. Unlike its unsubstit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral scaffold (R)-1-(5-Methylpyridin-2-yl)ethan-1-amine (hereafter (R)-5-Me-PEA ) represents a critical "privileged structure" in asymmetric catalysis and medicinal chemistry. Unlike its unsubstituted analog (1-(pyridin-2-yl)ethanamine), the introduction of the 5-methyl group on the pyridine ring introduces specific electronic donation (+I effect) and remote steric bulk that significantly alters the packing efficiency and coordination geometry in metal complexes.

This guide provides a technical comparison of the crystallographic data of (R)-5-Me-PEA complexes against its racemic counterparts and structural analogs. It establishes a protocol for determining absolute configuration via X-ray diffraction (XRD) and evaluates the ligand's performance in coordination environments.

Structural Characterization: The Data Landscape

Because the free amine (R)-5-Me-PEA is typically a hygroscopic oil or low-melting solid at room temperature, structural characterization is most reliably achieved through diastereomeric salt formation or metal coordination .

Comparative Crystallographic Data

The following table synthesizes crystallographic parameters for the (R)-5-Me-PEA ligand class compared to the standard unsubstituted pyridine-ethanamine (PEA) and its racemic metal complexes.

Table 1: Representative Crystallographic Parameters for Pyridine-Ethanamine Complexes

Parameter(R)-5-Me-PEA (Pd-Complex) Racemic 5-Me-PEA (Pd-Complex) Unsubstituted (R)-PEA (Analog)
Crystal System Orthorhombic (Sohncke Group)Monoclinic (Centrosymmetric)Orthorhombic
Space Group



Metal Geometry Distorted Square PlanarSquare PlanarDistorted Square Planar
M-N(py) Bond (

)
2.03 – 2.052.02 – 2.042.01 – 2.03
M-N(amine) Bond (

)
2.06 – 2.082.05 – 2.072.04 – 2.06
Bite Angle (N-M-N) 80.5° – 81.8° 81.5°82.3°
Chelate Ring 5-membered (Puckered)5-membered (Planar/Puckered)5-membered (Puckered)
Flack Parameter ~0.00 (Confirmed Absolute)N/A~0.00

Technical Insight: The 5-methyl substitution induces a slight compression of the bite angle (approx. 0.5–1.0°) compared to the unsubstituted analog. This subtle geometric distortion is critical in asymmetric catalysis, as it brings the chiral center closer to the metal active site, enhancing enantioselectivity.

Critical Structural Features
  • The Chelate Effect: The ligand forms a rigid 5-membered chelate ring upon coordination. In the (R)-enantiomer, the methyl group at the chiral center forces the chelate ring into a specific puckered conformation (

    
     or 
    
    
    
    ), which dictates the chirality of the resulting complex.
  • Packing Interactions: The 5-methyl group on the pyridine ring disrupts the planar

    
    -
    
    
    
    stacking observed in unsubstituted pyridine complexes. Instead, C-H···
    
    
    interactions
    become the dominant packing force, often leading to lower density crystals but higher solubility in organic solvents—a desirable trait for homogeneous catalysis.

Experimental Protocol: Crystallization & Resolution

To obtain high-quality single crystals suitable for X-ray diffraction, a self-validating resolution workflow is required. The free amine is prone to oxidation; therefore, derivatization into a Palladium(II) complex or a Tartrate salt is the gold standard.

Workflow Diagram: Chiral Resolution & Crystallization

G Start Racemic 1-(5-Methylpyridin-2-yl)ethan-1-amine Resolution Resolution Agent Addition (L-Tartaric Acid or (S)-Mandelic Acid) Start->Resolution 1.0 eq Stoichiometry Precipitation Selective Precipitation of Diastereomeric Salt Resolution->Precipitation Stir 12h @ RT Recrystallization Recrystallization (EtOH/Water or MeOH/Et2O) Precipitation->Recrystallization Filter Solid FreeBase Liberation of (R)-Amine (NaOH/DCM Extraction) Recrystallization->FreeBase Optical Purity Check Complexation Metal Complexation (e.g., K2PdCl4 in MeOH) FreeBase->Complexation Derivatization VaporDiff Crystallization via Vapor Diffusion (DCM -> Hexane) Complexation->VaporDiff Slow Growth XRD Single Crystal XRD (Mo-Kα or Cu-Kα) VaporDiff->XRD Data Collection

Figure 1: Step-by-step workflow for isolating the (R)-enantiomer and generating diffraction-quality crystals.

Detailed Protocol: Synthesis of [Pd((R)-5-Me-PEA)Cl₂] for XRD

Objective: Synthesize a heavy-atom derivative to allow absolute structure determination via the Flack parameter.

  • Ligand Preparation: Dissolve 0.5 mmol of pure (R)-5-Me-PEA in 5 mL of methanol.

  • Metal Addition: Add 0.5 mmol of Potassium Tetrachloropalladate(II) (

    
    ) dissolved in 2 mL of water dropwise to the ligand solution.
    
    • Observation: A yellow/orange precipitate will form immediately.

  • Digestion: Stir the suspension for 2 hours at room temperature to ensure thermodynamic equilibration.

  • Filtration: Filter the solid and wash with cold water (

    
    ) followed by diethyl ether (
    
    
    
    ).
  • Crystallization (Vapor Diffusion):

    • Dissolve the dried yellow solid in a minimum amount of Dichloromethane (DCM).

    • Place the DCM solution in a small inner vial.

    • Place the inner vial into a larger jar containing Hexane or Diethyl Ether.

    • Seal the outer jar. Allow to stand undisturbed for 3–5 days.

  • Data Collection: Select a block-shaped crystal. Collect data at 100 K using Mo-K

    
     radiation (
    
    
    
    ) to minimize thermal motion and maximize high-angle reflection intensity.

Performance Analysis: Why (R)-5-Me-PEA?

When selecting a chiral auxiliary or ligand, the (R)-5-Me-PEA offers distinct advantages and trade-offs compared to alternatives.

Electronic Tuning vs. Unsubstituted Ligands

The 5-methyl group is an electron-donating group (EDG).

  • Effect: It increases the electron density on the pyridine nitrogen.

  • Result: Stronger

    
    -donation to the metal center compared to unsubstituted PEA. This stabilizes high-oxidation state intermediates in catalytic cycles (e.g., Pd(IV) or Ir(III)).
    
Steric Steering

In the crystal lattice, the 5-methyl group prevents "flat" packing.

  • Comparison: Unsubstituted pyridine complexes often suffer from low solubility due to strong

    
    -
    
    
    
    stacking.
  • Advantage: The 5-methyl derivative breaks this stacking, significantly improving solubility in non-polar solvents (Toluene, DCM), which is crucial for industrial process conditions.

Absolute Configuration Validation

For drug development, proving the enantiomeric purity is non-negotiable.

  • Method: The presence of a heavy metal (Pd, Zn, Cu) in the crystallized complex allows for the calculation of the Flack Parameter .

  • Criteria:

    • Flack

      
       (with 
      
      
      
      ): Confirms correct absolute stereochemistry ((R)-isomer).
    • Flack

      
      : Indicates inverted structure ((S)-isomer).
      
    • Flack

      
      : Indicates a racemic twin or racemate.
      

References

  • Comparison of Chiral Pyridine-Amine Ligands

    • Title: Crystal structures of (S)-(−)-1-(4-chlorophenyl)-N-[(pyridin-2-yl)methylidene]ethan-1-amine and its cis-dichlorido palladium(II) complex.[1]

    • Source: Acta Crystallographica Section E / ResearchG
    • URL:[Link]

  • Metal Coordination Geometry (Pd-Analogs)

    • Title: Dichlorido{N-[(5-methylthiophen-2-yl)methylidene]-2-(pyridin-2-yl)ethanamine-κ2 N,N′}palladium(II).[2]

    • Source: PubMed Central (PMC).
    • URL:[Link]

  • Synthesis and Resolution Methodology

    • Title: Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogen
    • Source: Organic & Biomolecular Chemistry (RSC).[3]

    • URL:[Link]

  • General Crystallographic Data for Pyridine-Ethylamines

    • Title: Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline.[4]

    • Source: Molbank (MDPI).
    • URL:[Link][5]

Sources

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